3-Iodo-4-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXBHXFTAWZFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560126 | |
| Record name | 3-Iodo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38749-96-1 | |
| Record name | 3-Iodo-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38749-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Iodo-4-methylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Iodo-4-methylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic data, and provides experimentally derived protocols for its synthesis and key chemical transformations. Furthermore, it explores its application in the development of targeted therapeutics, specifically as a scaffold for kinase inhibitors and as a modulator of cholinergic synaptic transmission. The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis.
Introduction
This compound, also known as 3-iodo-4-picoline, is a halogenated pyridine derivative that has garnered significant interest in the field of organic synthesis. Its structure, featuring a reactive iodine atom at the 3-position and a methyl group at the 4-position of the pyridine ring, makes it a versatile intermediate for the construction of more complex molecular architectures. The presence of the iodo-substituent facilitates a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is of particular importance in the pharmaceutical industry for the synthesis of novel therapeutic agents, including kinase inhibitors and modulators of neurotransmitter receptors.[1][2][3] This guide aims to provide a detailed technical overview of this compound, encompassing its chemical and physical properties, spectroscopic characterization, synthesis, and key applications.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development. The following tables summarize its key physicochemical and spectroscopic data.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 38749-96-1 | |
| Molecular Formula | C₆H₆IN | [4] |
| Molecular Weight | 219.02 g/mol | [4] |
| Appearance | Not specified (typically a solid or oil) | |
| Canonical SMILES | CC1=C(C=NC=C1)I | [4] |
| InChIKey | SMXBHXFTAWZFAU-UHFFFAOYSA-N | [4] |
Predicted Spectroscopic Data
Table 2.1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.4 | d | 1H | H-2 |
| ~8.2 | s | 1H | H-6 |
| ~7.1 | d | 1H | H-5 |
| ~2.4 | s | 3H | -CH₃ |
Table 2.2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C-6 |
| ~150 | C-2 |
| ~145 | C-4 |
| ~128 | C-5 |
| ~95 | C-3 |
| ~20 | -CH₃ |
Table 2.3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic) |
| 1600-1450 | C=C and C=N stretching (aromatic ring) |
| ~1400 | C-H bending (aliphatic) |
| ~550 | C-I stretching |
Table 2.4: Predicted Mass Spectrometry Data
| m/z | Assignment |
| 219.96178 | [M+H]⁺ |
| 241.94372 | [M+Na]⁺ |
| 218.95395 | [M]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in key cross-coupling reactions.
Synthesis of this compound from 4-Methylpyridine
This protocol describes a general procedure for the iodination of 4-methylpyridine (4-picoline).
Reaction Scheme:
Materials and Reagents:
-
4-Methylpyridine (4-picoline)
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred solution of 4-methylpyridine (1.0 eq) in dichloromethane (DCM) at 0 °C, add trifluoroacetic acid (TFA) (1.1 eq) dropwise.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.[9][10][11][12]
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask under a positive flow of the inert gas.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Sonogashira Cross-Coupling of this compound with Phenylacetylene
This protocol provides a general method for the palladium- and copper-catalyzed Sonogashira coupling of this compound with phenylacetylene.[13][14][15][16][17]
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Tetrahydrofuran (THF) or another suitable solvent (anhydrous and degassed)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Add anhydrous and degassed THF and triethylamine (2.0 eq) via syringe.
-
Add phenylacetylene (1.2 eq) dropwise to the stirred mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C for 2-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Applications in Drug Discovery
The this compound scaffold is a valuable building block in the design and synthesis of biologically active molecules, particularly in the development of kinase inhibitors and modulators of cholinergic neurotransmission.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] The pyridine ring is a common motif in many approved kinase inhibitors. The ability to functionalize the 3-position of the 4-methylpyridine core via cross-coupling reactions allows for the systematic exploration of the chemical space around the scaffold, leading to the identification of potent and selective inhibitors. For instance, derivatives of this compound can be elaborated to target the ATP-binding site of various kinases, such as Epidermal Growth Factor Receptor (EGFR) or Bcr-Abl.[3]
Modulation of Cholinergic Synaptic Transmission
The cholinergic system plays a vital role in the central and peripheral nervous systems, and its modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders.[18] Pyridine-containing compounds have been shown to interact with nicotinic and muscarinic acetylcholine receptors.[19][20][21] Derivatives of this compound can be synthesized to act as agonists, antagonists, or allosteric modulators of these receptors, thereby influencing synaptic transmission. This makes them attractive candidates for the development of drugs for conditions such as Alzheimer's disease, schizophrenia, and pain.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis, with significant potential in the development of novel pharmaceuticals. Its reactivity in cross-coupling reactions provides a facile route to a diverse range of substituted pyridine derivatives. The applications of these derivatives as kinase inhibitors and modulators of cholinergic receptors highlight the importance of this scaffold in drug discovery. This technical guide provides a foundational resource for scientists and researchers, offering key data and experimental protocols to facilitate the exploration and utilization of this compound in their research endeavors.
References
- 1. Patent Details | Paper Digest [paperdigest.org]
- 2. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C6H6IN) [pubchemlite.lcsb.uni.lu]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. infrared spectrum of 1-iodopropane C3H7I CH3CH2CH2I prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. youtube.com [youtube.com]
- 11. odp.library.tamu.edu [odp.library.tamu.edu]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. scribd.com [scribd.com]
- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 4-Phenylpyridin-2-one Derivatives: A Novel Class of Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Iodo-4-methylpyridine for Researchers and Drug Development Professionals
An essential building block in medicinal chemistry, 3-Iodo-4-methylpyridine is a versatile heterocyclic compound widely utilized in the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, and key applications in synthetic organic chemistry, with a particular focus on its role in drug discovery and development.
Core Physical and Chemical Properties
This compound, also known as 3-iodo-4-picoline, is a substituted pyridine derivative with the chemical formula C₆H₆IN.[1][2] Its structure features a pyridine ring iodinated at the 3-position and methylated at the 4-position. This arrangement of substituents imparts specific reactivity to the molecule, making it a valuable intermediate in various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆IN | [1][2] |
| Molecular Weight | 219.02 g/mol | [1][2] |
| CAS Number | 38749-96-1 | [1][2] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Boiling Point | 240.3 °C at 760 mmHg | [1][2] |
| Melting Point | Not Available | [2] |
| Density | 1.81 g/cm³ | [2] |
| Solubility | No quantitative data available. Expected to be soluble in common organic solvents. |
Spectroscopic and Analytical Data
Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons. The chemical shifts would be influenced by the electron-withdrawing effect of the iodine atom and the electron-donating effect of the methyl group.
¹³C NMR: The carbon-13 NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the iodine (C3) is expected to have a chemical shift in the range of 90-100 ppm, significantly shifted upfield due to the heavy atom effect of iodine. The other aromatic carbons will appear in the typical range for pyridine derivatives (120-150 ppm), and the methyl carbon will be observed in the aliphatic region (around 20-30 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-I stretching.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| 3000-3100 | Aromatic C-H Stretch |
| 2850-2960 | Aliphatic C-H Stretch (CH₃) |
| 1550-1600 | C=C and C=N Ring Stretching |
| 1400-1500 | C=C and C=N Ring Stretching |
| ~500-600 | C-I Stretch |
Mass Spectrometry (MS)
In a mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 219. The fragmentation pattern would likely involve the loss of an iodine atom (m/z 92), a methyl group (m/z 204), or other characteristic fragments of the pyridine ring. Predicted mass-to-charge ratios for various adducts are available in public databases.[3]
Synthesis and Reactivity
Key Chemical Reactions
This compound is a key substrate in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. The presence of the iodo group at the 3-position provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester. This reaction is extensively used to synthesize biaryl and heteroaryl compounds, which are common motifs in many pharmaceutical agents.
Caption: Generalized Suzuki-Miyaura Coupling Workflow.
The Sonogashira coupling allows for the reaction of this compound with a terminal alkyne to form an alkynylated pyridine derivative. This reaction is crucial for introducing alkyne functionalities into molecules, which can serve as versatile handles for further transformations or as integral parts of the final product's structure.
Caption: Generalized Sonogashira Coupling Workflow.
Experimental Protocols
Detailed experimental protocols for reactions specifically involving this compound are not widely published. The following are representative procedures for Suzuki-Miyaura and Sonogashira couplings based on general methods for similar substrates. These should be considered as starting points and may require optimization.
Representative Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., aqueous 2M Na₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene or a mixture of Toluene/Ethanol)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the palladium catalyst.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent and then the aqueous base.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equivalents)
-
Copper(I) iodide (CuI, 0.04 equivalents)
-
Base (e.g., triethylamine, 2.0 equivalents)
-
Solvent (e.g., anhydrous THF or DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add this compound and the degassed solvent.
-
Add the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat as required (typically 40-70 °C), monitoring by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and filter off any solids.
-
Perform an aqueous work-up, extracting the product with a suitable organic solvent.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its ability to participate in cross-coupling reactions makes it an invaluable tool for medicinal chemists to construct complex molecular architectures.[1] It is particularly noted for its use in the development of kinase inhibitors, a significant class of therapeutic agents in oncology and immunology.[1] The pyridine scaffold is a common feature in many approved drugs, and the specific substitution pattern of this compound allows for the introduction of diverse functionalities to modulate the pharmacological properties of a lead compound.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Store the compound in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[1]
References
synthesis of 3-Iodo-4-methylpyridine from 3-amino-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-iodo-4-methylpyridine from 3-amino-4-methylpyridine. The primary transformation detailed is the Sandmeyer reaction, a reliable and widely used method for the conversion of aromatic amines to aryl halides. This document outlines the underlying chemical principles, a detailed experimental protocol, and relevant quantitative data. The information presented herein is intended to equip researchers in medicinal chemistry and drug development with the necessary knowledge to effectively carry out this synthesis.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] Its utility stems from the presence of the versatile iodine substituent, which can readily participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to form new carbon-carbon and carbon-heteroatom bonds.[2] The synthesis of this compound from the readily available 3-amino-4-methylpyridine is a key transformation for its incorporation into more complex molecular scaffolds.
The most common and effective method for this conversion is the Sandmeyer reaction.[3][4] This reaction involves the diazotization of the primary aromatic amine, 3-amino-4-methylpyridine, to form a diazonium salt, which is then subsequently displaced by an iodide nucleophile.[3] While the Sandmeyer reaction traditionally utilizes copper(I) salts as catalysts for the introduction of chloride or bromide, the corresponding iodination can often be achieved without a catalyst by using a source of iodide such as potassium iodide.[3]
Reaction Pathway and Mechanism
The synthesis of this compound from 3-amino-4-methylpyridine proceeds in two main steps:
-
Diazotization: The primary amino group of 3-amino-4-methylpyridine is converted into a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C).
-
Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide. The iodide ion acts as a nucleophile, displacing the dinitrogen gas and forming the desired this compound.
The overall reaction is depicted in the following workflow:
Caption: Reaction workflow for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via the Sandmeyer reaction. This protocol is based on established procedures for similar transformations.[5][6]
Materials:
-
3-Amino-4-methylpyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Distilled Water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-4-methylpyridine (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise via a dropping funnel, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Iodination:
-
In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine.
-
Neutralize the mixture by the careful addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Quantitative Data
The yield of the Sandmeyer reaction can vary depending on the substrate and reaction conditions. Below is a table summarizing typical yields for related iodination reactions of aminopyridines and other aromatic amines.
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Aromatic Amines | Iodoarenes | NaNO₂, KI, acidic ionic liquid, room temp. | Moderate to Good | [5] |
| Aromatic Amines | Iodoarenes | NaNO₂, KI, cation-exchange resin, water, room temp. | 54-97 | [6] |
| 2-Aminopurines | 2-Iodopurines | Isopentyl nitrite, CuI, CsI, I₂, DME, 60 °C | Good | [7] |
Safety Considerations
-
The reaction should be carried out in a well-ventilated fume hood.
-
Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
-
Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle all organic solvents in a well-ventilated area and away from ignition sources.
Conclusion
The synthesis of this compound from 3-amino-4-methylpyridine via the Sandmeyer reaction is a robust and efficient method. The procedure involves the formation of a diazonium salt intermediate followed by nucleophilic substitution with iodide. By carefully controlling the reaction conditions, particularly temperature, high yields of the desired product can be achieved. This technical guide provides a solid foundation for researchers to successfully perform this important transformation in their synthetic endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Spectral Data Analysis of 3-Iodo-4-methylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-4-methylpyridine is a halogenated pyridine derivative of interest in synthetic organic chemistry and drug discovery. As a substituted pyridine, it serves as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of the carbon-iodine bond in cross-coupling reactions. Accurate structural elucidation and characterization of such intermediates are paramount for ensuring the integrity of subsequent synthetic steps and the identity of final products. This technical guide provides a comprehensive overview of the spectral data expected for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Data Presentation
The following tables summarize the available spectral data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data
| Technique | Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
| ¹H NMR | ¹H | No experimental data available | - | - | - |
| ¹³C NMR | ¹³C | No experimental data available | - | - | - |
Table 2: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| No experimental data available | - | - |
Table 3: Mass Spectrometry (MS) Data
Predicted data obtained from PubChem.[1]
| Adduct | Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | 219.96178 |
| [M+Na]⁺ | 241.94372 |
| [M-H]⁻ | 217.94722 |
| [M+NH₄]⁺ | 236.98832 |
| [M+K]⁺ | 257.91766 |
| [M]⁺ | 218.95395 |
| [M]⁻ | 218.95505 |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are outlined below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-15 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent should be based on the sample's solubility and the desired chemical shift window.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Data Acquisition (¹H and ¹³C NMR):
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, optimizing the resolution and lineshape of the solvent peak.
-
For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum. For ¹H NMR in CDCl₃, the residual solvent peak is typically set to 7.26 ppm. For ¹³C NMR in CDCl₃, the solvent peak is set to 77.16 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method): [2]
-
Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., methylene chloride or acetone).[2]
-
Place a single, clean, and dry salt plate (e.g., KBr or NaCl) on a clean surface.[2]
-
Using a pipette, apply a drop of the sample solution to the center of the salt plate.[2]
-
Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[2]
-
-
Data Acquisition (FT-IR):
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Ensure the peak intensities are within an appropriate range. If the peaks are too intense (saturated), prepare a more dilute sample film. If they are too weak, add more sample solution to the plate and re-dry.[2]
-
-
Data Analysis:
-
Identify the characteristic absorption bands (peaks) in the spectrum.
-
Correlate the wavenumbers (in cm⁻¹) of these bands to specific functional groups and bond vibrations within the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation and Introduction:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
-
Ionization (Electron Ionization - EI):
-
The sample is introduced into the ion source, which is under high vacuum.
-
The volatile sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
The high energy of EI can also cause the molecular ion to fragment into smaller, characteristic ions.
-
-
Mass Analysis:
-
The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Analysis:
-
A detector records the abundance of ions at each m/z value.
-
The resulting mass spectrum is a plot of relative ion intensity versus m/z.
-
The peak with the highest m/z value often corresponds to the molecular ion, which can be used to determine the molecular weight of the compound.
-
The fragmentation pattern provides structural information about the molecule.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide to the Reactivity and Stability of 3-Iodo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodo-4-methylpyridine is a halogenated pyridine derivative that serves as a versatile and crucial building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structural features, namely the iodine atom at the 3-position and the methyl group at the 4-position, make it an excellent precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of the reactivity and stability of this compound, including its physical and chemical properties, storage and handling guidelines, and its application in key cross-coupling reactions. Detailed experimental protocols and visual workflows are provided to aid in its practical application.
Core Properties and Stability
This compound is a solid compound with a molecular weight of 219.02 g/mol .[1][2][3] Understanding its physical properties and stability is paramount for its effective use and storage in a laboratory setting.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₆IN | [1][2][3] |
| Molecular Weight | 219.02 g/mol | [1][2][3] |
| CAS Number | 38749-96-1 | [1][2] |
| Boiling Point | 240.3 °C at 760 mmHg | [1][3] |
| Density | 1.81 g/cm³ | [3] |
| Appearance | Solid | [3] |
Stability and Storage
Proper storage and handling are critical to maintain the integrity of this compound. The compound is known to be sensitive to light and air.
| Parameter | Recommendation | Reference |
| Storage Temperature | Room temperature (4°C for long-term storage is also suggested) | [1][2][3] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | [1][3][4] |
| Light | Protect from light | [1][2][3] |
| Container | Keep container tightly closed in a dry and well-ventilated place | [4][5] |
| Incompatible Materials | Strong oxidizing agents, Acids | [4] |
Note: The compound is flammable and harmful if swallowed or inhaled, and toxic in contact with skin. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment should be worn during handling.
Reactivity and Synthetic Applications
The synthetic utility of this compound lies in its reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 3-position is a key reactive site, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This makes it a valuable intermediate in the synthesis of biologically active molecules, including kinase inhibitors.[1]
Role in Drug Discovery
Pyridine derivatives are integral to drug discovery due to their presence in numerous biologically active compounds.[6] this compound serves as a scaffold that can be functionalized to explore structure-activity relationships (SAR) in the development of new pharmaceutical agents.[7] The general workflow involves using this intermediate in coupling reactions to generate a library of novel compounds for biological screening.
Caption: Role of this compound in a typical drug discovery workflow.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This compound is an excellent substrate for this reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.
Caption: General experimental workflow for Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Experimental Protocols
The following are representative, detailed protocols for the key cross-coupling reactions involving this compound. These are adapted from general procedures for similar substrates.[8][9][10][11]
Protocol for Suzuki-Miyaura Coupling
Reaction: Synthesis of 3-(4-methoxyphenyl)-4-methylpyridine
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 0.05 equiv.)
-
1,4-Dioxane (anhydrous, 8 mL)
-
Water (degassed, 2 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Protocol for Sonogashira Coupling
Reaction: Synthesis of 4-methyl-3-(phenylethynyl)pyridine
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylacetylene (1.2 mmol, 1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 0.03 equiv.)
-
Copper(I) iodide (CuI) (0.06 mmol, 0.06 equiv.)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous THF and triethylamine. Stir the mixture for 10 minutes.
-
Slowly add phenylacetylene to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating (40-60 °C) may be applied.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol for Buchwald-Hartwig Amination
Reaction: Synthesis of N-benzyl-4-methylpyridin-3-amine
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Benzylamine (1.2 mmol, 1.2 equiv.)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 0.02 equiv.)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 0.03 equiv.)
-
Toluene (anhydrous, 10 mL)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with palladium(II) acetate, BINAP, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by this compound and benzylamine.
-
Seal the tube and heat the mixture at 80-110 °C with stirring for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a plug of celite, washing the plug with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its stability profile necessitates careful handling and storage to prevent degradation. The reactivity of its C-I bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations provides a powerful platform for the synthesis of a diverse range of functionalized pyridine derivatives. The detailed protocols and workflows presented in this guide offer a practical framework for researchers, scientists, and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound|CAS 38749-96-1|Supplier [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling of 3-Iodo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling precautions for 3-Iodo-4-methylpyridine (CAS No: 38749-96-1), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Adherence to these guidelines is critical to ensure a safe laboratory environment. This document synthesizes available Safety Data Sheet (SDS) information, presenting it in a clear and actionable format for the scientific community.
Section 1: Chemical and Physical Properties
A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical properties. This data is crucial for proper storage, spill response, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₆IN | ChemScene[2], PubChemLite[3] |
| Molecular Weight | 219.02 g/mol | ChemScene[2], MySkinRecipes[1] |
| Boiling Point | 240.3°C at 760 mmHg | MySkinRecipes[1] |
| Appearance | Not explicitly stated, but likely a liquid or low-melting solid given related compounds. | N/A |
| Purity | ≥98% | ChemScene[2] |
| Storage Temperature | 4°C, protected from light | ChemScene[2] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification, providing a quick reference to its primary dangers.
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning | GHS07 |
Source: ChemScene[2]
Section 3: Handling Precautions and Personal Protective Equipment (PPE)
Safe handling of this compound necessitates stringent adherence to safety protocols and the use of appropriate personal protective equipment.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.
-
Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Type | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary based on the scale of the experiment. |
| Respiratory Protection | If working outside a fume hood or if vapors are generated, a NIOSH-approved respirator with an appropriate cartridge is required. |
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in laboratory areas.
-
Wash hands thoroughly after handling the compound.
-
Remove contaminated clothing and wash it before reuse.
Section 4: First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Section 5: Storage and Disposal
Proper storage and disposal are essential to prevent accidents and environmental contamination.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store at the recommended temperature of 4°C and protect from light.[2]
Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
Section 6: Experimental Workflow and Safety Logic
The following diagrams illustrate the logical flow of safety precautions during the handling and use of this compound.
Caption: A flowchart outlining the necessary steps for safely handling this compound from preparation to cleanup.
Caption: A decision-making diagram for first aid response following an exposure incident with this compound.
References
A Technical Guide to 3-Iodo-4-methylpyridine: Commercial Availability, Purity Assessment, and Analytical Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial landscape for 3-Iodo-4-methylpyridine, including a comparative summary of suppliers and available purity data. Furthermore, it outlines detailed experimental methodologies for the quality control and characterization of this important chemical intermediate, addressing a critical need for researchers and professionals in pharmaceutical and chemical development.
Commercial Suppliers and Purity
The availability and purity of starting materials are of paramount importance in research and development. This compound is available from a range of commercial suppliers, though detailed purity information is not always readily accessible. The following table summarizes publicly available data from various suppliers. Researchers are advised to request a certificate of analysis (CoA) for lot-specific purity information.
| Supplier | Stated Purity/Grade | Analytical Method Noted in Search Results |
| MySkinRecipes | ≥95%[1] | Not specified |
| United States Biological | Highly Purified Grade[2] | Not specified |
| American Elements | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher)[3] | Not specified |
| LGC Standards | Certified reference materials offered[4] | Not specified |
| ChemScene | No purity specified in search results[5] | Not specified |
It is important to note that some suppliers offer various isomers, such as 3-iodo-2-methylpyridine or 4-iodo-3-methylpyridine, and care should be taken to procure the correct compound. The lack of universally provided, specific purity data underscores the need for in-house quality control upon receipt of the material.
Experimental Protocols for Quality Control
Ensuring the purity and identity of this compound is crucial for its application in synthesis and drug development. The following section details recommended experimental protocols for purity determination and structural confirmation, adapted from established methods for closely related halogenated pyridine derivatives.
Purity Determination by Gas Chromatography (GC)
Gas chromatography is a suitable method for assessing the purity of volatile compounds like this compound. The following protocol is a general guideline and may require optimization.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
Typical GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C (FID) or MS transfer line at 280°C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that may not be suitable for GC.
Instrumentation:
-
HPLC system with a quaternary or binary pump and a UV-Vis or Diode Array Detector (DAD).
Typical HPLC Conditions:
-
Column: C18 reversed-phase column, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 30% B.
-
2-15 min: 30% to 80% B.
-
15-18 min: 80% B.
-
18-20 min: 80% to 30% B.
-
20-25 min: 30% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm (requires optimization for this compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase conditions (e.g., 30% Acetonitrile in 0.1% Formic acid in water) to a final concentration of approximately 0.5 mg/mL.
Structural Confirmation by Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the structure of this compound.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into an NMR tube.
-
¹H NMR Spectroscopy: The spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR Spectroscopy: The spectrum will show distinct signals for each carbon atom in the molecule, with their chemical shifts influenced by the iodine and methyl substituents and the nitrogen atom in the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a volatile solvent (e.g., methanol, dichloromethane).
-
Analysis: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a GC-MS system. The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (219.02 g/mol ).
Workflow and Visualization
The following diagrams illustrate the general workflow for quality control of a commercially supplied chemical and a decision-making process for selecting an appropriate analytical technique.
References
molecular formula and weight of 3-Iodo-4-methylpyridine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Iodo-4-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. The information is tailored for researchers, scientists, and professionals involved in drug development and synthetic chemistry.
Core Properties
This compound, also known as 3-iodo-4-picoline, is a halogenated pyridine derivative. Its molecular structure, incorporating an iodine atom and a methyl group on the pyridine ring, makes it a versatile reagent in organic synthesis.
Below is a summary of its key molecular and physical properties:
| Property | Value | Citations |
| Molecular Formula | C₆H₆IN | [1][2][3][4][5] |
| Molecular Weight | 219.02 g/mol | [1][2][5][6] |
| IUPAC Name | This compound | [4] |
| Synonyms | 3-Iodo-4-picoline | [1][4] |
| CAS Number | 38749-96-1 | [1][2][4] |
| Boiling Point | 240.3°C at 760 mmHg | [6] |
Synthetic Applications
This compound is a valuable building block in the synthesis of more complex molecules. Its reactivity, particularly in cross-coupling reactions, allows for the formation of new carbon-carbon and carbon-heteroatom bonds. This makes it a crucial intermediate in the development of bioactive compounds.
One of its noted applications is as a reactant in the preparation of 7a-heteroarylhexahydro-1H-pyrrolizines, which are being investigated as modulators of cholinergic synaptic transmission[2]. Furthermore, it is utilized in the synthesis of kinase inhibitors and other medicinal agents, as well as in the design of novel pesticides and herbicides[6].
The general workflow for the utilization of this compound in synthetic chemistry often involves its reaction with other molecules through metal-catalyzed cross-coupling reactions to form more complex structures.
References
An In-depth Technical Guide on the Potential Hazards and Toxicity of 3-Iodo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct experimental toxicological data for 3-Iodo-4-methylpyridine was found in the public domain at the time of this writing. This guide has been compiled using data from structurally similar compounds and general toxicological principles. All data presented for analogous substances should be considered as surrogate information and used with caution for the hazard assessment of this compound.
Introduction
This compound is a halogenated pyridine derivative.[1] Its structural features, particularly the pyridine ring and the iodine substituent, suggest its potential utility as a building block in the synthesis of pharmaceuticals and agrochemicals. For instance, it is used as a reactant in the preparation of cholinergic synaptic transmission modulators.[2] As with any novel or sparsely studied chemical, a thorough understanding of its potential hazards and toxicity is paramount for ensuring the safety of researchers and for proper risk assessment in any future applications.
This technical guide provides a comprehensive overview of the potential hazards and toxicity of this compound, based on available information for structurally related compounds and established toxicological methodologies.
Physicochemical Information
-
Molecular Formula: C₆H₆IN[1]
-
Molecular Weight: 219.02 g/mol [3]
-
Boiling Point: 240.3°C at 760 mmHg[3]
-
Storage: Store at room temperature, away from light, and under an inert gas.[3]
Hazard Identification and Classification
While no specific hazard classification for this compound is available, the Globally Harmonized System (GHS) classifications for analogous compounds can provide an indication of the potential hazards.
Based on Analogs, Potential Hazards May Include:
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Skin Corrosion/Irritation: May cause skin irritation.[4][5][6]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.[4][5][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][6]
Toxicological Data Summary (Analogous Compounds)
The following table summarizes available quantitative toxicity data for compounds structurally related to this compound. This data should be used for qualitative and semi-quantitative risk assessment, highlighting the potential toxicity of this compound.
| Compound | CAS No. | Test | Species | Route | Value | Reference |
| 3-Methylpyridine | 108-99-6 | LD50 | Rat | Oral | 440 mg/kg | [4] |
| 3-Amino-4-methylpyridine | 3430-27-1 | LD50 | Rat | Oral | 267.74 mg/kg (Predicted) | [6] |
| 4-Methylpyridine | 108-89-4 | LD50 | Rat | Oral | 1.29 g/kg | [7] |
Potential Mechanisms of Toxicity and Metabolism
The toxicity of pyridine and its derivatives is often associated with their metabolism. The pyridine ring can undergo various biotransformations, including N-oxidation and hydroxylation, primarily mediated by cytochrome P450 enzymes in the liver. The resulting metabolites can sometimes be more toxic than the parent compound, potentially leading to hepatotoxicity.[8] The presence of an iodine atom in this compound may influence its metabolic fate and toxicokinetics, potentially leading to the formation of reactive intermediates. However, without specific studies, this remains speculative.
Experimental Protocols for Toxicological Assessment
Should formal toxicological evaluation of this compound be undertaken, the following standard experimental protocols, based on OECD guidelines, would be appropriate.
6.1. Acute Oral Toxicity (OECD TG 420, 423, or 425)
-
Objective: To determine the median lethal dose (LD50) following a single oral administration.
-
Methodology:
-
A group of fasted rodents (typically rats or mice) is administered a single dose of the test substance via gavage.
-
The animals are observed for a period of 14 days for signs of toxicity and mortality.
-
Body weight is recorded at regular intervals.
-
At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed on all animals.
-
The LD50 is calculated using appropriate statistical methods.
-
6.2. Acute Dermal Toxicity (OECD TG 402)
-
Objective: To determine the LD50 following a single dermal application.
-
Methodology:
-
The test substance is applied to a shaved area of the skin of the test animals (typically rats or rabbits).
-
The treated area is covered with a porous gauze dressing for 24 hours.
-
Animals are observed for 14 days for signs of toxicity and mortality.
-
Skin reactions at the site of application are recorded.
-
A gross necropsy is performed on all animals at the end of the study.
-
6.3. Acute Inhalation Toxicity (OECD TG 403)
-
Objective: To determine the median lethal concentration (LC50) following a single inhalation exposure.
-
Methodology:
-
Animals (typically rats) are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (usually 4 hours).
-
The concentration of the test substance in the chamber is monitored.
-
Animals are observed for 14 days for signs of toxicity and mortality.
-
A gross necropsy is performed on all animals at the end of the study.
-
6.4. Skin Irritation/Corrosion (OECD TG 404)
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
-
Methodology:
-
A small amount of the test substance is applied to a shaved patch of skin on a single animal (typically a rabbit).
-
The treated area is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
The severity of the skin reactions is scored according to a standardized scale.
-
6.5. Eye Irritation/Corrosion (OECD TG 405)
-
Objective: To assess the potential of a substance to cause eye irritation or corrosion.
-
Methodology:
-
A small amount of the test substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit). The other eye serves as a control.
-
The eyes are examined at specified intervals (e.g., 1, 24, 48, and 72 hours) for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling).
-
The severity of the eye reactions is scored according to a standardized scale.
-
In Silico Toxicity Prediction
In the absence of experimental data, computational (in silico) methods such as Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the toxicity of a chemical based on its structure.[9][10][11] These models are built on large datasets of chemicals with known toxicities and can provide initial estimates of various toxicological endpoints, including LD50 values, mutagenicity, and carcinogenicity.[12][13] Several online platforms and software can be used for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.[12] While these predictions are valuable for initial hazard screening and prioritization, they do not replace the need for experimental testing for definitive risk assessment.[1]
Visualizations
Workflow for Toxicological Hazard Assessment of a Novel Chemical
Caption: A logical workflow for the toxicological hazard assessment of a new chemical.
Conclusion
References
- 1. PubChemLite - this compound (C6H6IN) [pubchemlite.lcsb.uni.lu]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. oral ld50 values: Topics by Science.gov [science.gov]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. 3D-QSAR Studies, Molecular Docking, Molecular Dynamic Simulation, and ADMET Proprieties of Novel Pteridinone Derivatives as PLK1 Inhibitors for the Treatment of Prostate Cancer [mdpi.com]
- 8. Classical QSAR and Docking Simulation of 4-Pyridone Derivatives for Their Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. QSAR Evaluations to Unravel the Structural Features in Lysine-Specific Histone Demethylase 1A Inhibitors for Novel Anticancer Lead Development Supported by Molecular Docking, MD Simulation and MMGBSA [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrevlett.com [chemrevlett.com]
Methodological & Application
Application Notes and Protocols for the Use of 3-Iodo-4-methylpyridine in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3-iodo-4-methylpyridine as a substrate in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of 4-methyl-3-arylpyridine derivatives. These structures are of significant interest in medicinal chemistry and materials science due to their presence in various biologically active compounds and functional materials.
The protocols and data presented herein are based on established literature for similar substrates and are intended to serve as a detailed guide for laboratory implementation.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (boronic acid or boronate ester) and an organic halide in the presence of a palladium catalyst and a base. In this specific application, this compound acts as the organic halide. The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Experimental Data Summary
The successful execution of the Suzuki-Miyaura coupling is dependent on the careful selection of the catalyst, base, and solvent system. The following table summarizes typical reaction conditions for the coupling of this compound with various arylboronic acids, extrapolated from general protocols for similar heteroaryl halides.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | DMF/H₂O | 100 | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5 mol%) / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | ~90 |
| 3 | 3-Fluorophenylboronic acid | PdCl₂(dppf) (3 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | ~92 |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | CsF | THF | 80 | ~88 |
| 5 | N-Boc-pyrazole-4-boronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | ~85 |
Detailed Experimental Protocol: Synthesis of 4-methyl-3-phenylpyridine
This protocol provides a step-by-step procedure for a representative Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid.
Materials and Reagents:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: To the flask, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed (typically 12-18 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of hexane/ethyl acetate is typically effective for eluting the pure 4-methyl-3-phenylpyridine.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Step-by-step workflow for the Suzuki coupling experiment.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere conditions; use fresh, high-purity catalyst and ligand. |
| Insufficiently degassed solvents | Degas solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Poor quality base | Use a freshly opened or properly stored base. Consider using a stronger base like K₃PO₄ or CsF. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Protodeborylation of boronic acid | Presence of excess water or acid | Use anhydrous solvents and ensure the base is not acidic. Minimize reaction time. |
| Homocoupling of boronic acid | Presence of oxygen | Ensure the reaction is set up under a strictly inert atmosphere. |
| Pd(II) species in the catalyst | Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst. | |
| Difficulty in product purification | Co-elution with byproducts | Optimize the solvent system for column chromatography. Consider recrystallization. |
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-Iodo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for various palladium-catalyzed cross-coupling reactions utilizing 3-iodo-4-methylpyridine as a key building block. The pyridine moiety is a prevalent scaffold in numerous pharmaceuticals and agrochemicals, and the ability to functionalize it through reliable and efficient cross-coupling reactions is of significant interest in drug discovery and development. The protocols outlined below cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a versatile toolkit for the synthesis of diverse 4-methylpyridine derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This protocol details the coupling of this compound with various arylboronic acids.
Experimental Protocol: Synthesis of 3-Aryl-4-methylpyridines
A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.) are placed in a reaction vessel. A palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), is added. The vessel is then purged with an inert gas (e.g., argon or nitrogen). A degassed solvent system, typically a mixture of 1,4-dioxane and water, is added. The reaction mixture is heated and stirred at a temperature ranging from 90-110 °C for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Quantitative Data: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 92 |
| 3 | 3-Chlorophenylboronic acid | K₃PO₄ | DME/H₂O | 95 | 24 | 78 |
| 4 | 2-Thienylboronic acid | Na₂CO₃ | DMF/H₂O | 110 | 12 | 88 |
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This protocol is applicable for the vinylation of this compound.
Experimental Protocol: Synthesis of 3-Vinyl-4-methylpyridines
In a Schlenk flask, this compound (1.0 eq.), the alkene (e.g., methyl acrylate, 1.5 eq.), a palladium catalyst such as Palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and a base like triethylamine (NEt₃) or sodium carbonate (Na₂CO₃) (2.0 eq.) are combined. The flask is evacuated and backfilled with an inert gas multiple times. Anhydrous solvent, for example, N,N-dimethylformamide (DMF) or acetonitrile (MeCN), is added. The reaction mixture is heated to 80-120 °C and stirred for 4-18 hours. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the residue is purified by chromatography.
Quantitative Data: Heck Reaction of this compound
| Entry | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ | NEt₃ | DMF | 100 | 8 | 75 |
| 2 | Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | MeCN | 90 | 12 | 82 |
| 3 | n-Butyl acrylate | Pd(PPh₃)₄ | NaOAc | Dioxane | 110 | 10 | 79 |
| 4 | Acrylonitrile | Pd(OAc)₂ | DBU | DMA | 120 | 6 | 68 |
Sonogashira Coupling
The Sonogashira coupling reaction is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This protocol describes the alkynylation of this compound.
Experimental Protocol: Synthesis of 3-Alkynyl-4-methylpyridines
To a reaction flask containing this compound (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.) and a copper(I) co-catalyst (e.g., CuI, 0.05 eq.) are added. A base, typically an amine like triethylamine (NEt₃) or diisopropylamine (DIPA), is added (2.0-3.0 eq.). The reaction is stirred under an inert atmosphere at room temperature to 60 °C for 2-12 hours. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. Purification is achieved via column chromatography.
Quantitative Data: Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | NEt₃ | THF | 50 | 6 | 91 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | DMF | RT | 12 | 87 |
| 3 | 1-Hexyne | Pd(OAc)₂ | CuI | Piperidine | Toluene | 60 | 4 | 84 |
| 4 | Ethynyltrimethylsilane | PdCl₂(dppf) | CuI | NEt₃ | Dioxane | 55 | 8 | 90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This protocol details the amination of this compound with various primary and secondary amines.
Experimental Protocol: Synthesis of N-Substituted-4-methylpyridin-3-amines
An oven-dried reaction tube is charged with this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq.), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) (1.4 eq.).[3] The tube is sealed and purged with an inert gas. Anhydrous toluene or dioxane is added, and the mixture is heated to 80-110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The crude product is purified by flash chromatography.
Quantitative Data: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 16 | 88 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 20 | 76 |
| 3 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | 90 | 18 | 82 |
| 4 | n-Butylamine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 80 | 24 | 71 |
Carbonylative Coupling Reactions
Palladium-catalyzed carbonylation reactions introduce a carbonyl group into an organic molecule, often using carbon monoxide (CO) gas. This protocol outlines the synthesis of 4-methylisonicotinic acid derivatives from this compound.
Experimental Protocol: Synthesis of 4-Methylisonicotinic Acid Derivatives
A pressure vessel is charged with this compound (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.), a nucleophile (e.g., an alcohol for ester synthesis or an amine for amide synthesis, 2.0 eq.), and a base (e.g., triethylamine, 2.0 eq.) in a suitable solvent like methanol or DMF. The vessel is purged with carbon monoxide and then pressurized to the desired pressure (typically 1-10 atm). The reaction is heated to 80-120 °C and stirred for 6-24 hours. After cooling and carefully venting the CO, the reaction mixture is worked up by dilution with an organic solvent, washing with water, drying, and concentration. The product is purified by chromatography or recrystallization.
Quantitative Data: Carbonylative Coupling of this compound
| Entry | Nucleophile | Catalyst | Base | Solvent | CO Pressure (atm) | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Methanol | PdCl₂(PPh₃)₂ | NEt₃ | Methanol | 5 | 100 | 12 | Methyl 4-methylisonicotinate | 85 |
| 2 | Ethanol | Pd(OAc)₂/dppf | K₂CO₃ | Ethanol | 10 | 110 | 18 | Ethyl 4-methylisonicotinate | 78 |
| 3 | Benzylamine | Pd(PPh₃)₄ | DBU | DMF | 1 | 90 | 24 | N-benzyl-4-methylisonicotinamide | 72 |
| 4 | Water | PdCl₂/dppf | NaOAc | Acetonitrile | 8 | 120 | 16 | 4-Methylisonicotinic acid | 65 |
References
Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 3-Iodo-4-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. The targeted synthesis of these scaffolds is therefore of critical importance. 3-Iodo-4-methylpyridine is a versatile building block that enables the introduction of a wide range of substituents at the 3-position of the pyridine ring through various transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition, making it an excellent substrate for reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.[1]
These application notes provide detailed protocols and expected outcomes for the synthesis of diverse substituted pyridines starting from this compound. The information is intended to guide researchers in designing and executing synthetic strategies for the development of novel molecular entities.
Key Synthetic Transformations
Four major palladium-catalyzed cross-coupling reactions are highlighted for the functionalization of this compound:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds, leading to biaryl and vinyl-substituted pyridines.[2][3]
-
Sonogashira Coupling: For the creation of C(sp²)-C(sp) bonds, yielding alkynyl-substituted pyridines.[4][5]
-
Heck Coupling: For the synthesis of C(sp²)-C(sp²) bonds through the reaction with alkenes, resulting in vinyl-substituted pyridines.[6][7]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, producing a variety of amino-substituted pyridines.[1][8]
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize expected yields for the cross-coupling reactions of this compound with various partners. The yields are representative and may vary depending on the specific substrate and reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 80-92 |
| 3 | 3-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 75-88 |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 70-85 |
| 5 | Vinylboronic acid pinacol ester | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 85 | 65-80 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 88-96 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | DIPA | Toluene | 70 | 85-93 |
| 3 | 1-Octyne | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 80 | 80-90 |
| 4 | 3-Ethynyl-N,N-dimethylaniline | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Acetonitrile | 75 | 82-91 |
| 5 | Propargyl alcohol | Pd(PPh₃)₄ / CuI | DIPA | THF | 60 | 70-85 |
Table 3: Heck Coupling of this compound with Alkenes
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 75-88 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMA | 120 | 80-92 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80 | 70-85 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 110 | 65-80 |
| 5 | Cyclohexene | Pd(OAc)₂ | K₂CO₃ | NMP | 130 | 50-65 |
Table 4: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Expected Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 80-95 |
| 2 | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 85-97 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 90 | 78-90 |
| 4 | N-Methylaniline | Pd(OAc)₂ / DavePhos | LiHMDS | Toluene | 100 | 75-88 |
| 5 | Pyrrolidine | Pd₂(dba)₃ / JohnPhos | K₂CO₃ | 1,4-Dioxane | 100 | 82-94 |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Palladium catalysts and phosphine ligands can be air-sensitive and toxic; handle them under an inert atmosphere where necessary.
Protocol 1: Suzuki-Miyaura Coupling - Synthesis of 4-Methyl-3-phenylpyridine
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 219 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the solvents (toluene, ethanol, and water).
-
Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the mixture to 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Sonogashira Coupling - Synthesis of 4-Methyl-3-(phenylethynyl)pyridine
This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene.[4][5]
Materials:
-
This compound (1.0 mmol, 219 mg)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 279 µL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF via syringe.
-
Add triethylamine and phenylacetylene to the reaction mixture.
-
Stir the reaction at 65 °C for 6-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
Protocol 3: Heck Coupling - Synthesis of 4-Methyl-3-styrylpyridine
This protocol provides a general method for the Heck coupling of this compound with styrene.[6][7]
Materials:
-
This compound (1.0 mmol, 219 mg)
-
Styrene (1.2 mmol, 138 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 209 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a sealed reaction tube under an inert atmosphere, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Add anhydrous DMF, followed by triethylamine and styrene.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the product.
Protocol 4: Buchwald-Hartwig Amination - Synthesis of N-Phenyl-4-methylpyridin-3-amine
This protocol details a general procedure for the Buchwald-Hartwig amination of this compound with aniline.[1][8]
Materials:
-
This compound (1.0 mmol, 219 mg)
-
Aniline (1.2 mmol, 110 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 14 mg)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 19 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu to a Schlenk tube.
-
Add anhydrous toluene, followed by this compound and aniline.
-
Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Visualizations
The following diagrams illustrate the general workflows for the key cross-coupling reactions of this compound.
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: General workflow for Sonogashira coupling.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application of 3-Iodo-4-methylpyridine in Medicinal Chemistry: A Focus on Kinase Inhibitor Synthesis
Introduction
3-Iodo-4-methylpyridine is a versatile heterocyclic building block extensively utilized in medicinal chemistry for the synthesis of complex bioactive molecules. Its utility stems from the presence of a reactive iodine atom at the 3-position of the pyridine ring, which readily participates in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the strategic introduction of aryl or heteroaryl substituents, a common motif in many kinase inhibitors. The 4-methyl group provides a specific substitution pattern that can influence the compound's steric and electronic properties, ultimately affecting its biological activity and pharmacokinetic profile. This document provides an overview of the application of this compound in the synthesis of kinase inhibitors, with a focus on a representative example targeting the c-Jun N-terminal kinase (JNK) signaling pathway.
Application in the Synthesis of JNK Inhibitors
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are key players in the mitogen-activated protein kinase (MAPK) signaling cascade.[1] Dysregulation of the JNK pathway is implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and certain cancers. Consequently, the development of potent and selective JNK inhibitors is an active area of drug discovery.
This compound serves as a crucial starting material for the synthesis of pyridinyl-based JNK inhibitors. The core structure of these inhibitors often features a substituted pyridine ring, which can form key interactions within the ATP-binding pocket of the kinase. The Suzuki coupling of this compound with various boronic acids or esters allows for the facile construction of a diverse library of analogs for structure-activity relationship (SAR) studies.
A representative example is the synthesis of 4-(pyrazol-3-yl)-pyridine derivatives, which have shown promise as JNK inhibitors.[1] In this context, a chloro-substituted analog of this compound is used to construct the core scaffold of the inhibitor. The subsequent biological evaluation of these compounds provides valuable insights into the structural requirements for potent and selective JNK inhibition.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of representative 4-(pyrazol-3-yl)-pyridine analogs against JNK3 and p38 kinases. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity.
| Compound ID | Structure | JNK3 IC50 (nM)[1] | p38 IC50 (nM)[1] |
| 12 | 4-(Pyrazol-3-yl)-pyridine | 160 | >20,000 |
| 13 | 5-Chloro-4-(pyrazol-3-yl)-pyridine | 80 | >20,000 |
| 14 | N-Methyl-4-(pyrazol-3-yl)-5-chloropyridine | 120 | >20,000 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with a Heteroaryl Boronic Acid
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic heteroaryl boronic acid.
Materials:
-
This compound
-
Heteroaryl boronic acid (e.g., 1-(tert-butoxycarbonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the heteroaryl boronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
In Vitro Kinase Inhibition Assay (JNK3)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against JNK3 kinase.
Materials:
-
Recombinant human JNK3 enzyme
-
ATP
-
Substrate peptide (e.g., GST-c-Jun)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant JNK3 enzyme, and the substrate peptide.
-
Add the test compound at various concentrations (typically in a serial dilution).
-
Initiate the kinase reaction by adding a mixture of ATP and radiolabeled ATP.
-
Incubate the reaction mixture at 30 °C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated radiolabeled ATP.
-
Quantify the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: Synthetic workflow for kinase inhibitors.
Caption: JNK signaling pathway and point of intervention.
Caption: Experimental workflow for Suzuki coupling.
References
Application Notes and Protocols for the Derivatization of 3-Iodo-4-methylpyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-4-methylpyridine is a key building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse range of compounds with significant therapeutic potential. Its strategic substitution with an iodine atom at the 3-position and a methyl group at the 4-position allows for facile derivatization through various modern cross-coupling reactions. This enables the introduction of a wide array of functional groups, leading to the generation of novel molecules for drug discovery programs, particularly in the development of kinase inhibitors for oncology. Pyridine and its derivatives are known to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]
These application notes provide detailed protocols for three pivotal palladium-catalyzed cross-coupling reactions for the derivatization of this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Furthermore, representative data on the biological activity of resulting pyridine derivatives are presented to highlight the potential of this scaffold in drug discovery.
Derivatization Strategies for this compound
The iodine atom on the pyridine ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions, making this compound an ideal substrate for generating libraries of analogues for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃))
-
Solvent (e.g., 1,4-Dioxane and water)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (0.05 mmol, 0.05 equiv.).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Sonogashira Coupling: C-C (alkynyl) Bond Formation
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6][7] This reaction is valuable for introducing alkynyl linkers into molecules, which can serve as rigid spacers or as precursors for further transformations.
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂])
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N))
-
Solvent (e.g., Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (0.02 mmol, 0.02 equiv.), and copper(I) iodide (0.04 mmol, 0.04 equiv.).
-
Add the anhydrous solvent (5 mL) and the amine base (3.0 mmol, 3.0 equiv.).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Slowly add the terminal alkyne (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-65 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9][10] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline and related N-aryl moieties are prevalent in many biologically active compounds.[11]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an amine.
Materials and Reagents:
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium precatalyst (e.g., [Pd₂(dba)₃])
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu))
-
Solvent (e.g., Anhydrous toluene or 1,4-dioxane)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.01 mmol, 0.01 equiv.) and the phosphine ligand (0.02 mmol, 0.02 equiv.) to a reaction vial.
-
Add the base (1.4 mmol, 1.4 equiv.) and this compound (1.0 mmol, 1.0 equiv.).
-
Seal the vial and add the anhydrous solvent (5 mL).
-
Add the amine (1.2 mmol, 1.2 equiv.).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Biological Activity of Derivatized Pyridines
The derivatization of the this compound scaffold can lead to compounds with potent biological activities, particularly as kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[12] The following tables present representative data for pyridine and pyrimidine derivatives as inhibitors of various kinases, illustrating the potential of these scaffolds in drug discovery.
Table 1: Representative Kinase Inhibitory Activity of Pyridine/Pyrimidine Derivatives
| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | BTK | 7.95 | [13] |
| Pyrido[2,3-d]pyrimidine | EGFRL858R/T790M | 13 | [14] |
| Aminopyridine | PIM-1 | 14.3 | [15] |
| 1H-pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | [16] |
| Aminopyridinol | FGFR4 | 75.3 | [17] |
Note: The IC₅₀ values presented are for representative compounds within the cited class and are intended to be illustrative of the potential potency achievable with these scaffolds.
Table 2: Antiproliferative Activity of a Representative Pyrido[2,3-d]pyrimidine Derivative (Compound B1)
| Cell Line | Cancer Type | Target | IC₅₀ (µM) | Reference |
| H1975 | Non-small cell lung cancer | EGFRL858R/T790M | 0.087 | [14] |
These data underscore the utility of the pyridine scaffold in generating potent and selective inhibitors of key oncogenic kinases. The derivatization of this compound provides a powerful platform for the discovery and optimization of novel drug candidates.
Visualizations
Experimental Workflow
The general workflow for the derivatization of this compound via palladium-catalyzed cross-coupling reactions is depicted below.
Representative Signaling Pathway
Many kinase inhibitors derived from pyridine scaffolds target critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.
References
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Role of 3-Iodo-4-methylpyridine in the Synthesis of Novel HPK1 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy. The development of small molecule inhibitors of HPK1 is a key focus in the field of immuno-oncology. This document provides detailed application notes and protocols on the pivotal role of 3-Iodo-4-methylpyridine as a versatile building block in the synthesis of a novel class of pyrazolopyridine-based HPK1 inhibitors. We will explore its application in palladium-catalyzed cross-coupling reactions, providing a representative experimental protocol, and present quantitative data for a synthesized analogue. Furthermore, we will visualize the underlying HPK1 signaling pathway, the synthetic workflow, and the logical relationship of the key synthetic steps.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells and functions as a crucial negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently dampens T-cell activation, thereby limiting anti-tumor immune responses.[1] Inhibition of HPK1 has been shown to enhance T-cell signaling, cytokine production, and in vivo tumor growth inhibition, highlighting its potential as a therapeutic strategy in cancer immunotherapy.[2]
The synthesis of potent and selective HPK1 inhibitors is a significant area of research. Many successful inhibitors are based on heterocyclic scaffolds such as pyrazolopyrimidines and pyrazolopyridines.[3][4] A key synthetic strategy for the construction of these complex molecules is the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. This compound is an attractive starting material in this context due to the high reactivity of the carbon-iodine bond in palladium-catalyzed reactions, allowing for the efficient introduction of the pyridine moiety into the inhibitor scaffold.
HPK1 Signaling Pathway
HPK1 acts as a negative feedback regulator in the TCR signaling cascade. The diagram below illustrates the central role of HPK1 and the mechanism by which its inhibition can enhance T-cell activation.
Caption: HPK1 negatively regulates T-cell activation.
Synthesis of a Pyrazolopyridine-Based HPK1 Inhibitor
The following section outlines a representative synthesis of a hypothetical, yet plausible, HPK1 inhibitor, "Compound-X," utilizing this compound as a key starting material. The synthesis involves a Suzuki-Miyaura cross-coupling reaction to form the core scaffold.
Synthetic Workflow
Caption: A streamlined workflow for HPK1 inhibitor synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of the pyrazolopyridine core intermediate via a Suzuki-Miyaura coupling reaction between this compound and a pyrazole boronic ester.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Equiv. |
| This compound | C₆H₆IN | 219.02 | 1.0 | 1.0 |
| 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C₁₄H₂₃BN₂O₄ | 294.16 | 1.2 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | - | - |
| Water (degassed) | H₂O | 18.02 | - | - |
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol, 0.05 equiv.) to the flask.
-
Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazolopyridine core intermediate.
Logical Relationship of the Suzuki-Miyaura Coupling
Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data of a Representative HPK1 Inhibitor
The following table summarizes the in vitro and cellular activity of a representative pyrazolopyridine-based HPK1 inhibitor, "Compound-X," synthesized via the described methodology.
| Compound | HPK1 IC₅₀ (nM) | p-SLP76 Inhibition (IC₅₀, nM) | Jurkat IL-2 Secretion (EC₅₀, nM) | Kinase Selectivity (Fold vs. other MAP4Ks) |
| Compound-X | 2.5 | 150 | 250 | >100 |
| Reference Inhibitor A | 5.0 | 200 | 350 | >80 |
Note: The data presented for "Compound-X" is representative and based on values reported for similar classes of HPK1 inhibitors in the literature.[3][4]
Conclusion
This compound serves as a valuable and versatile building block in the synthesis of novel pyrazolopyridine-based HPK1 inhibitors. Its application in robust and efficient Suzuki-Miyaura cross-coupling reactions allows for the construction of the core scaffold of these potent immunomodulatory agents. The provided protocols and visualizations offer a comprehensive guide for researchers in the field of drug discovery and development, facilitating the exploration of new chemical space in the quest for effective cancer immunotherapies. The continued investigation into the structure-activity relationships of inhibitors derived from this and similar starting materials holds significant promise for the development of next-generation HPK1-targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the α-Arylation of Ketones with 3-Iodo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α-arylation of ketones is a powerful transformation in modern organic synthesis, enabling the formation of a carbon-carbon bond between a ketone and an aryl group. This reaction, often achieved through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination's C-C coupling variant, is pivotal in the synthesis of complex molecules, including active pharmaceutical ingredients. The incorporation of a 4-methylpyridine moiety at the α-position of a ketone can introduce a key structural motif found in various biologically active compounds.
This document provides a detailed experimental procedure for the α-arylation of ketones using 3-iodo-4-methylpyridine as the heteroaryl coupling partner. The protocol is based on established palladium-catalyzed methodologies, which are known for their functional group tolerance and broad substrate scope.
Reaction Principle
The α-arylation of a ketone with this compound proceeds via a palladium-catalyzed cross-coupling cycle. The key steps involve the oxidative addition of the palladium(0) catalyst to the C-I bond of this compound, followed by the formation of a palladium enolate from the ketone and a base. Subsequent reductive elimination from the arylpalladium enolate intermediate furnishes the desired α-arylated ketone and regenerates the active palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle.
Experimental Protocols
This section outlines a general procedure for the α-arylation of a model ketone, cyclohexanone, with this compound. The protocol can be adapted for other ketones with appropriate modifications to the reaction conditions.
Materials and Equipment:
-
Reactants:
-
Cyclohexanone (or other ketone)
-
This compound
-
-
Catalyst System:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos, DavePhos, or BrettPhos)
-
-
Base:
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)
-
-
Solvent:
-
Anhydrous toluene or 1,4-dioxane
-
-
Equipment:
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon gas line)
-
Standard laboratory glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
-
Analytical equipment for reaction monitoring and product characterization (TLC, GC-MS, NMR)
-
Detailed Experimental Procedure:
-
Preparation of the Reaction Vessel:
-
A dry Schlenk flask, equipped with a magnetic stir bar, is placed under an inert atmosphere of nitrogen or argon. This is crucial to prevent the deactivation of the palladium catalyst.
-
-
Addition of Reagents:
-
To the flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add the base (e.g., Sodium tert-butoxide, 1.4 equivalents).
-
Add the ketone (e.g., cyclohexanone, 1.2 equivalents).
-
Add the this compound (1.0 equivalent).
-
-
Addition of Solvent:
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane) is added via syringe to the reaction flask to achieve a suitable concentration (typically 0.1-0.5 M with respect to the limiting reagent).
-
-
Reaction Conditions:
-
The reaction mixture is stirred at a temperature ranging from 80 °C to 110 °C.
-
The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup Procedure:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α-(4-methylpyridin-3-yl)ketone.
-
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the α-arylation of ketones with heteroaryl halides, based on literature precedents.
Table 1: Representative Catalyst Systems for α-Arylation of Ketones
| Catalyst Precursor | Ligand | Typical Loading (mol%) |
| Pd(OAc)₂ | Xantphos | 1-5 |
| Pd₂(dba)₃ | DavePhos | 1-3 |
| Pd(OAc)₂ | BrettPhos | 1-5 |
Table 2: General Reaction Parameters for α-Arylation
| Parameter | Condition | Notes |
| Base | NaOtBu, LHMDS, K₃PO₄ | The choice of base can depend on the pKa of the ketone and the presence of base-sensitive functional groups. |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous conditions are essential. |
| Temperature | 80 - 110 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS for completion. |
Table 3: Exemplary Yields for α-Arylation of Ketones with Aryl Halides
| Ketone | Aryl Halide | Catalyst System | Yield (%) |
| Cyclohexanone | 4-Bromotoluene | Pd(OAc)₂ / DavePhos | 85-95 |
| Acetophenone | 3-Bromopyridine | Pd₂(dba)₃ / Xantphos | 70-85 |
| 2-Pentanone | 1-Iodonaphthalene | Pd(OAc)₂ / BrettPhos | 80-90 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Mandatory Visualizations
Caption: Experimental workflow for the α-arylation of ketones.
Caption: Simplified catalytic cycle for Pd-catalyzed α-arylation.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Iodo-4-methylpyridine
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 3-iodo-4-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the Suzuki coupling of this compound.
Low to No Conversion of Starting Material
Q1: My reaction shows little to no formation of the desired product, and I recover most of my this compound starting material. What are the likely causes and how can I fix this?
A1: Low or no conversion in a Suzuki coupling reaction, especially with a pyridine substrate, can stem from several factors, primarily related to catalyst activity and reaction conditions.
Possible Causes and Solutions:
-
Catalyst Inactivity: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it may not be efficiently reduced to Pd(0) under your current conditions.[1] Additionally, the nitrogen atom in the this compound can coordinate with the palladium center, leading to catalyst inhibition or deactivation.[1][2]
-
Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or employing more robust catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands can protect the palladium center from inhibition by the pyridine nitrogen.[3]
-
-
Inadequate Base: The base is crucial for the transmetalation step of the catalytic cycle.[1] If the base is too weak or not sufficiently soluble in the reaction medium, the reaction will not proceed efficiently.
-
Suboptimal Temperature: The oxidative addition of this compound to the palladium center might be slow at lower temperatures.
-
Presence of Oxygen: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[1]
Significant Formation of Byproducts
Q2: I am observing significant amounts of byproducts in my reaction mixture. How can I identify and minimize them?
A2: The most common byproducts in Suzuki coupling reactions are homocoupled products and protodeboronated starting materials.
Common Byproducts and Mitigation Strategies:
-
Homocoupling of the Boronic Acid: This results from the coupling of two boronic acid molecules. This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle that favors homocoupling.[1][5]
-
Solution: The most critical step is the rigorous exclusion of oxygen from the reaction mixture.[1] Ensure your glassware is flame-dried, and all reagents and solvents are properly degassed.[2] Using a slight excess of the boronic acid (1.2-1.5 equivalents) can also favor the desired cross-coupling.[4]
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), which removes the boronic acid from the catalytic cycle.[1]
-
Dehalogenation of this compound: The iodo-group is replaced by a hydrogen atom.
-
Solution: This can sometimes be influenced by the choice of base and solvent. Using aprotic solvents and carefully selecting the base may help minimize this side reaction.[4] The choice of ligand on the palladium catalyst can also play a role; screening different phosphine ligands might be beneficial.[4]
-
Frequently Asked Questions (FAQs)
Q3: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?
A3: There is no single "best" combination as the optimal choice depends on the specific boronic acid being used. However, for challenging substrates like pyridines, catalyst systems with bulky and electron-rich ligands are generally more effective.[1][6]
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | 1-5 | Highly active for heteroaryl couplings, often providing good yields under milder conditions.[2] |
| PdCl₂(dppf) | (dppf is the ligand) | 2-5 | A reliable and commonly used catalyst for a broad range of Suzuki couplings.[7] |
| Pd(PPh₃)₄ | (PPh₃ is the ligand) | 3-10 | A classic Pd(0) catalyst, but may be less effective for this specific substrate compared to more modern systems.[4] |
Q4: What is the optimal base and solvent for this reaction?
A4: The choice of base and solvent is interconnected and crucial for reaction success.
| Base | Recommended Solvents | Key Considerations |
| K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, DMF | These stronger bases are often more effective for pyridine substrates.[4][8] |
| K₂CO₃, Na₂CO₃ | Dioxane/Water, Toluene/Water | A small amount of water can be beneficial for the solubility and activity of these bases.[4] |
Q5: How can I effectively monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4] A small aliquot of the reaction mixture can be taken (under an inert atmosphere), diluted, and analyzed. The disappearance of the this compound spot/peak and the appearance of the product spot/peak will indicate the reaction's progress.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a generalized procedure and may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid, the palladium catalyst, and the base.[4]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[4]
-
Solvent Addition: Add the degassed solvent via syringe.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
Technical Support Center: Reactions with 3-Iodo-4-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for chemical reactions involving 3-iodo-4-methylpyridine. The information is presented in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in cross-coupling reactions with this compound?
A1: When using this compound in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), two principal side products are frequently encountered:
-
Homocoupling Product: Formation of 4,4'-dimethyl-3,3'-bipyridine via the coupling of two molecules of the starting material. This is particularly common in Ullmann-type reactions but can occur in various palladium- or copper-catalyzed systems.[1][2][3]
-
Hydrodehalogenation (De-iodination) Product: Replacement of the iodine atom with a hydrogen atom, resulting in the formation of 4-methylpyridine. This can be caused by various factors, including the presence of hydride sources in the reaction mixture or competing reductive pathways in the catalytic cycle.[4][5]
Q2: Why is my reaction mixture turning dark or forming a lot of palladium black?
A2: The formation of palladium black (finely divided palladium metal) indicates that the Pd(0) catalyst is precipitating from the solution. This leads to a loss of catalytic activity. This can be caused by several factors, including unstable ligand-palladium complexes, excessively high temperatures, or reaction conditions that do not favor the regeneration of the active Pd(0) species in the catalytic cycle. The pyridine nitrogen in the substrate itself can sometimes coordinate too strongly with the palladium center, contributing to catalyst deactivation.
Q3: Can the methyl group at the 4-position influence the reaction or cause side products?
A3: The methyl group is generally considered an electronically neutral to weakly donating group and is typically stable under most cross-coupling conditions. It does not directly participate in the coupling reaction. However, its steric presence is minimal and unlikely to significantly hinder the approach to the iodine at the 3-position. Its primary influence is on the electronic properties of the pyridine ring, which can subtly affect the rate of oxidative addition.
Troubleshooting Guides for Specific Reactions
Issue 1: Formation of Homocoupling Product (4,4'-dimethyl-3,3'-bipyridine)
Q: I am observing a significant amount of 4,4'-dimethyl-3,3'-bipyridine in my reaction. What is causing this and how can I minimize it?
A: Homocoupling is a common side reaction, especially in Sonogashira and Suzuki reactions. It arises from the reaction of the organometallic intermediate with another molecule of the starting halide instead of the intended coupling partner.
| Potential Cause | Recommended Solution |
| High Catalyst Concentration | Decrease the palladium and/or copper catalyst loading. High catalyst concentrations can increase the rate of homocoupling. |
| Oxygen in Reaction Mixture | Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen). Oxygen can promote oxidative homocoupling, particularly in Sonogashira (Glaser-Hay coupling) and Ullmann reactions.[6] |
| Slow Transmetalation Step | The rate of transmetalation (in Suzuki or Stille coupling) may be slow compared to the rate of homocoupling. Optimize the base and solvent system to accelerate transmetalation. For Suzuki reactions, ensure the boronic acid is of high quality and the base is appropriate to facilitate boronate formation.[7] |
| Reaction Temperature | Running the reaction at an unnecessarily high temperature can sometimes favor side reactions. Try lowering the temperature. |
Issue 2: Formation of De-iodination Product (4-methylpyridine)
Q: My mass spectrometry and NMR data show the presence of 4-methylpyridine, which corresponds to the de-iodinated starting material. Why is this happening?
A: Hydrodehalogenation (or de-iodination) occurs when the aryl halide is reduced instead of coupled. This is a known side reaction in many palladium-catalyzed processes.[4][5]
| Potential Cause | Recommended Solution |
| Hydride Source in Solvent | Solvents like isopropanol or even trace water can act as hydride sources. Ensure you are using high-purity, anhydrous solvents. |
| Base as a Hydride Source | Some bases or their byproducts can act as hydride donors. For instance, using alkoxides can sometimes lead to β-hydride elimination from the alkoxide itself, generating a hydride. Consider switching to a non-hydridic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Competing Catalytic Pathway | In some catalytic cycles, particularly Buchwald-Hartwig aminations, a competing β-hydride elimination from the amide intermediate can occur, which may lead back to a reduced arene.[4] Choosing a more sterically hindered ligand can sometimes suppress this pathway.[5] |
| Organoboron Reagents | In Suzuki coupling, impurities or decomposition of the boronic acid can sometimes be a source of protons or hydrides. Use high-purity boronic acids. |
Visualizing Competing Reaction Pathways
The following diagram illustrates the desired cross-coupling pathway for this compound against the two most common side reaction pathways.
Caption: Logical flow of desired vs. undesired reaction pathways.
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling
This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Conditions should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ [5 mol%] or PdCl₂(dppf) [3 mol%])
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
Experimental Workflow Diagram:
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask/vial and subject it to three cycles of evacuating and backfilling with an inert gas (Argon or Nitrogen) to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. If using an aqueous mixture, the water should also be degassed.
-
Reaction: Place the sealed flask in a preheated oil bath and stir the mixture vigorously for the required time (typically 4-24 hours), or if using a microwave reactor, irradiate at the specified temperature (e.g., 120 °C) for 20-60 minutes.[5][8]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure product.
References
- 1. preprints.org [preprints.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Purification of 3-Iodo-4-methylpyridine and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3-Iodo-4-methylpyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound, a substituted pyridine, are column chromatography, recrystallization, acid-base extraction, and distillation. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in my crude this compound sample?
A2: Impurities can originate from unreacted starting materials (e.g., 4-methylpyridine), reagents from the iodination reaction (such as iodine), and byproducts. Potential byproducts could include di-iodinated species or isomers, depending on the synthetic route.[1] Residual solvents from the reaction or initial workup are also common impurities.
Q3: My this compound appears to be degrading during purification or storage. What precautions should I take?
A3: this compound should be stored at room temperature, protected from light, and under an inert gas atmosphere.[2] Iodinated pyridines can be sensitive to light and air, which may cause discoloration (often turning yellow or brown) due to the release of iodine. When concentrating solutions, it is advisable to use a rotary evaporator at a moderate temperature to minimize thermal degradation.
Q4: The basicity of the pyridine nitrogen is causing issues during silica gel column chromatography. How can I mitigate this?
A4: The basic nitrogen atom in this compound can interact with the acidic silanol groups on the surface of silica gel, leading to peak tailing, poor separation, and sometimes irreversible adsorption of the product. To counter this, a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, can be added to the eluent to neutralize the acidic sites on the silica gel.[3]
Q5: I am struggling to find a suitable solvent for the recrystallization of my this compound derivative. What should I do?
A5: A systematic solvent screening is recommended. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[4] If a single solvent is not effective, a mixed-solvent system can be employed.[5] This typically involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent dropwise until the solution becomes turbid.[4] Common solvent pairs for pyridines include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute from the column | The eluent is not polar enough. The compound may be irreversibly adsorbed onto the silica gel due to its basicity. | Gradually increase the polarity of the eluent. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the compound is still retained, consider adding a small amount of methanol to the eluent. To prevent irreversible adsorption, add 0.1-1% triethylamine to the eluent.[3] |
| Poor separation of product from impurities | The chosen eluent system does not provide sufficient resolution. The column may have been overloaded with the crude product. | Perform a thorough TLC analysis to find an optimal eluent system that gives a good separation between the product and impurities (a ΔRf of at least 0.2 is ideal). Try a different solvent system with different selectivities (e.g., dichloromethane/acetone instead of hexanes/ethyl acetate). Ensure the amount of crude material loaded is appropriate for the column size (typically 1:30 to 1:100 ratio of crude material to silica gel by weight). |
| Streaking or tailing of the product spot on TLC and broad peaks during column chromatography | The basic pyridine nitrogen is interacting with the acidic silica gel. The sample may be overloaded on the TLC plate or column. | Add 0.1-1% triethylamine or a few drops of pyridine to the eluent to suppress the interaction with silica gel.[3] Ensure that the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. |
| The product appears to be decomposing on the column | The silica gel is too acidic, causing the degradation of a sensitive derivative. The compound is unstable to prolonged exposure to the solvent or silica. | Deactivate the silica gel by treating it with triethylamine before packing the column. Alternatively, use a less acidic stationary phase like alumina (neutral or basic).[6] Minimize the time the compound spends on the column by using flash chromatography with a slightly more polar eluent to speed up the elution. |
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| The compound "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound. The cooling process is too rapid. The sample is highly impure. | Select a solvent with a lower boiling point. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] If the sample is very impure, a preliminary purification by column chromatography may be necessary.[3] |
| No crystals form upon cooling | The solution is not saturated. The compound is too soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to increase the concentration of the compound. If using a mixed-solvent system, add more of the "poor" solvent. Try a different solvent in which the compound is less soluble. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Low recovery of the purified product | Too much solvent was used, leading to significant product loss in the mother liquor. The compound has some solubility in the cold solvent. The crystals were not completely collected during filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[4] Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| The recrystallized product is still colored | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount of charcoal as it can also adsorb the desired product. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆IN | [2] |
| Molecular Weight | 219.02 g/mol | [2] |
| Boiling Point | 240.3 °C at 760 mmHg | N/A |
| Purity (Typical) | ≥98% | [2] |
| Storage Conditions | 4°C, protect from light | [2] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized for specific derivatives based on TLC analysis.
-
Eluent Selection:
-
Develop a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point for this compound and its derivatives is a mixture of hexanes and ethyl acetate.
-
The ideal eluent system should provide a retention factor (Rf) of 0.2-0.3 for the desired product.
-
To prevent tailing, add 0.5% triethylamine to the chosen eluent system.
-
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.
-
Pour the slurry into a chromatography column and allow it to pack uniformly. Let the excess solvent drain until it is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the initial, low-polarity eluent.
-
Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
The choice of solvent is critical and should be determined experimentally for each specific compound.
-
Solvent Selection:
-
Place a small amount of the crude material in a test tube.
-
Add a small amount of a potential solvent and heat the mixture. A suitable single solvent will dissolve the compound when hot but not at room temperature.
-
If a single solvent is not found, try a mixed-solvent system. Dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., ethanol) and add a "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent or solvent system to completely dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the ice-cold recrystallization solvent.
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Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Troubleshooting Reactions with 3-Iodo-4-methylpyridine
Welcome to the technical support center for 3-Iodo-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during cross-coupling reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the likely causes?
A1: Low conversion in Suzuki-Miyaura couplings involving this compound can often be attributed to several factors. The pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation.[1] Additionally, issues such as catalyst inactivity, improper base selection, or the presence of oxygen can hinder the reaction.[1]
Q2: I'm observing significant homocoupling of my boronic acid reagent. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen which can oxidize the active Pd(0) catalyst. To minimize this, it is crucial to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[2] Using a slight excess of the boronic acid (1.2-1.5 equivalents) is typical, but a large excess can favor homocoupling.
Q3: My Sonogashira coupling is sluggish or failing. What adjustments should I consider?
A3: Sluggish Sonogashira reactions can be due to catalyst deactivation, insufficient base strength, or poor solubility of reagents.[2] Ensure your palladium and copper(I) catalysts are active and that solvents are anhydrous and deoxygenated. The choice of amine base is also critical; triethylamine or diisopropylethylamine are common choices.[2][3]
Q4: In my Buchwald-Hartwig amination, I'm seeing decomposition of my starting material. What could be the cause?
A4: Decomposition can occur if the reaction temperature is too high or if an inappropriate base is used.[4] The choice of ligand is also crucial in stabilizing the palladium catalyst and facilitating the desired C-N bond formation. Consider screening different ligands, bases, and optimizing the reaction temperature.
Q5: What is the best way to purify the products from reactions with this compound?
A5: Purification typically involves column chromatography on silica gel.[5] The choice of eluent will depend on the polarity of the product. It is also important to quench the reaction properly to remove any unreacted reagents and catalyst residues before purification. For instance, a wash with an aqueous solution of sodium thiosulfate can remove residual iodine.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields, consider the following troubleshooting workflow:
Issue 2: Side Product Formation in Sonogashira Coupling
The formation of byproducts such as the homocoupled alkyne (Glaser product) is a common issue.
Data Presentation
The following tables provide representative reaction conditions for common cross-coupling reactions with substrates analogous to this compound. These should serve as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-pyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O | 100 | ~90 | General conditions for iodo-pyridines.[6] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | >95 | Effective for electron-deficient pyridines.[1] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Dioxane | 90 | ~85 | Good for sterically hindered substrates.[1] |
Table 2: Representative Conditions for Sonogashira Coupling of Iodo-pyridines
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | RT | ~90 | Standard conditions.[2][7] |
| Pd(PPh₃)₄ (5) | CuI (10) | DIPA (3) | DMF | 60 | ~88 | For less reactive alkynes.[2] |
| Pd(OAc)₂ (2) | - | Cs₂CO₃ (2) | Toluene | 80 | ~80 | Copper-free conditions.[7] |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Iodo-pyridines
| Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.2) | Toluene | 100 | >90 | Broadly applicable for aryl iodides.[8] |
| Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (1.5) | Dioxane | 110 | ~85 | For coupling with primary amines. |
| G3-XPhos (1) | - | LHMDS (1.2) | THF | 80 | ~92 | For challenging substrates or sensitive functional groups.[4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
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Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe. Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-6 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N, 2-3 equiv). Stir for 5-10 minutes. Slowly add the terminal alkyne (1.1-1.5 equiv.) via syringe.[2]
-
Reaction: Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once complete, cool the reaction mixture. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
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Reaction Setup: To an oven-dried reaction tube, add the palladium precatalyst (e.g., a G3-precatalyst, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.). Add this compound (1.0 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with nitrogen or argon (3 cycles).
-
Reagent Addition: Add the amine (1.2-1.4 equiv.) and anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Stir the reaction mixture vigorously while heating in an oil bath at the desired temperature (80-110 °C).
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a plug of celite.
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Purification: Concentrate the filtrate and purify the crude product by column chromatography.
References
Technical Support Center: Improving Regioselectivity of Reactions with 3-Iodo-4-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of chemical reactions involving 3-iodo-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what factors influence regioselectivity?
The primary reactive sites on this compound are the C-I bond at the 3-position and the C-H bonds, particularly at the 2- and 5-positions. The regioselectivity of reactions is influenced by a combination of electronic effects, steric hindrance, and the reaction type (e.g., cross-coupling, lithiation). The pyridine nitrogen is electron-withdrawing, making the ring generally electron-deficient and susceptible to nucleophilic attack or metalation.
Q2: In palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), which position is expected to react?
In palladium-catalyzed cross-coupling reactions, the reaction will almost exclusively occur at the C-I bond at the 3-position. The carbon-iodine bond is significantly more reactive in oxidative addition to the palladium catalyst compared to the C-H bonds of the pyridine ring.
Q3: How can I achieve functionalization at a position other than C3?
To functionalize positions other than C3, a different strategy is required, as direct C-H activation in the presence of the highly reactive C-I bond is challenging. One common approach is to first perform the cross-coupling at the C3 position and then attempt a C-H functionalization on the resulting product. Alternatively, directed ortho-metalation (DoM) strategies can be employed by introducing a directing group, though this would require modification of the starting material.
Q4: What is the expected regioselectivity for lithiation of this compound?
Direct lithiation of this compound with a strong base like n-butyllithium is likely to result in a halogen-metal exchange at the 3-position, forming 3-lithio-4-methylpyridine. This is due to the high reactivity of the C-I bond towards such reagents. Subsequent reaction with an electrophile would result in functionalization at the C3-position. Deprotonation at a C-H position is less likely but could potentially be achieved using specific lithium amide bases and carefully controlled conditions.
Troubleshooting Guides
Issue 1: Poor or No Conversion in Cross-Coupling Reactions
Possible Cause: Inactive catalyst, poor choice of ligand or base, or unfavorable reaction conditions.
Troubleshooting Steps:
-
Catalyst and Ligand: Ensure the palladium catalyst is active. For Suzuki, Sonogashira, and Buchwald-Hartwig reactions, using electron-rich and sterically hindered phosphine ligands can improve catalytic activity.
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength of the base should be optimized for the specific reaction.
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Solvent and Temperature: Ensure the use of an appropriate anhydrous, degassed solvent. The reaction temperature may need to be optimized; sometimes, a moderate increase in temperature can initiate the reaction.
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Purity of Reagents: Ensure all reagents, especially the boronic acid/ester, alkyne, or amine, are pure and dry.
Issue 2: Formation of Side Products (e.g., Homocoupling, Protodeiodination)
Possible Cause: Suboptimal reaction conditions leading to undesired reaction pathways.
Troubleshooting Steps:
-
Homocoupling of Coupling Partner: This can be minimized by the slow addition of the coupling partner or by adjusting the stoichiometry. In Sonogashira coupling, the absence of a copper co-catalyst can sometimes reduce alkyne homocoupling.
-
Protodeiodination (loss of iodine): This side reaction can occur in the presence of a hydrogen source and a strong base. Using a weaker base or ensuring strictly anhydrous conditions can mitigate this issue. The choice of ligand can also influence the rate of this side reaction.
Data Presentation
Table 1: Predicted Regioselectivity for Key Reactions with this compound
| Reaction Type | Reagents | Predicted Major Regioisomer | Rationale |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 3-Aryl-4-methylpyridine | Highly selective reaction at the C-I bond. |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | 3-Alkynyl-4-methylpyridine | Preferential oxidative addition at the C-I bond. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3-Amino-4-methylpyridine | Selective C-N bond formation at the site of the iodine. |
| Halogen-Metal Exchange | n-BuLi or i-PrMgCl·LiCl | 3-Lithio- or 3-Magnesio-4-methylpyridine | Facile exchange at the carbon-iodine bond. |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at the C3-Position
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To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
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Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
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Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture with stirring at a temperature typically ranging from 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Regioselective Sonogashira Coupling at the C3-Position
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To a reaction vessel, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv).
-
Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).
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Add the terminal alkyne (1.1 equiv) to the mixture.
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Stir the reaction under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: General Procedure for Regioselective Buchwald-Hartwig Amination at the C3-Position
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To a reaction vessel under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.10 equiv), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
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Heat the mixture with stirring at a temperature typically between 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Decision workflow for predicting regioselectivity.
Caption: Troubleshooting workflow for common issues.
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Iodo-4-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Iodo-4-methylpyridine in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am planning a cross-coupling reaction with this compound. What are the key factors to consider for catalyst selection?
A1: The choice of catalyst system is critical for a successful cross-coupling reaction with this compound. Key factors to consider include:
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Type of Cross-Coupling Reaction: The optimal catalyst system will vary significantly between Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions.
-
Ligand Choice: The electronic and steric properties of the ligand are crucial. For the electron-rich this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphines like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition step.[1]
-
Palladium Precursor: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The choice can influence reaction rate and catalyst stability.[2] For instance, starting with a Pd(0) precatalyst like Pd(PPh₃)₄ can sometimes reduce side reactions like homocoupling.
-
Reaction Conditions: Temperature, solvent, and the choice of base are interdependent with the catalyst system and can significantly impact yield and selectivity.
Q2: I am observing low to no yield in my Suzuki-Miyaura coupling of this compound. What are the primary troubleshooting steps?
A2: Low yields in Suzuki-Miyaura couplings with substituted pyridines can stem from several factors. Here's a systematic troubleshooting approach:
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Verify Reagent Quality: Ensure the purity of this compound, the boronic acid/ester, solvent, and base. Boronic acids are particularly susceptible to degradation.
-
Ensure an Inert Atmosphere: Palladium(0) catalysts and many phosphine ligands are sensitive to oxygen. Inadequate degassing of the reaction mixture can deactivate the catalyst. Employ techniques like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen).
-
Optimize the Catalyst System: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system, especially if steric hindrance is a concern. Buchwald's G3 or G4 precatalysts with biaryl phosphine ligands are often more effective for challenging substrates.[1]
-
Adjust Reaction Temperature: Many Suzuki couplings require heating (80-120 °C) to proceed efficiently. However, excessive heat can cause catalyst decomposition.
-
Re-evaluate the Base and Solvent: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, THF, DMF) can have a profound effect on the reaction outcome.
Q3: I am seeing significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side reaction?
A3: Homocoupling is a common side reaction, often caused by the presence of oxygen. To minimize it:
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Rigorous Degassing: Ensure all solvents and the reaction setup are thoroughly degassed.
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often reduce the extent of homocoupling.
-
Control Reaction Temperature: Lowering the reaction temperature, if feasible, can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Q4: How does the 4-methyl group on the pyridine ring affect the cross-coupling reaction?
A4: The 4-methyl group on the pyridine ring introduces both electronic and steric effects.
-
Electronic Effect: The methyl group is electron-donating, which can make the pyridine ring more electron-rich. This can sometimes make the oxidative addition step of the catalytic cycle more challenging.
-
Steric Effect: While the methyl group is not in the immediate vicinity of the iodine at the 3-position, it can still exert some steric influence, potentially affecting the approach of the catalyst and the coupling partner.
In general, while 3-iodopyridine is a reactive substrate, the presence of substituents can necessitate more specialized and reactive catalyst systems.
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium precatalyst and ligand. Consider a more active catalyst system (e.g., Buchwald G3/G4 precatalysts with ligands like SPhos or XPhos). |
| Poor quality of boronic acid | Use freshly opened or purified boronic acid. Consider converting it to a more stable boronate ester. | |
| Inefficient degassing | Ensure rigorous degassing of solvents and the reaction vessel using techniques like freeze-pump-thaw or sparging with argon/nitrogen. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, DMF, toluene, often with water as a co-solvent). | |
| Significant Homocoupling | Presence of oxygen | Improve degassing procedures. |
| Use of a Pd(II) precatalyst | Switch to a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. | |
| Protodeborylation of Boronic Acid | Base is too strong or reaction time is too long | Use a milder base (e.g., K₂CO₃ instead of NaOH) or shorten the reaction time. |
Sonogashira Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive palladium or copper catalyst | Use fresh catalysts. Ensure the copper(I) source has not been oxidized. |
| Inappropriate solvent or base | Amine bases like triethylamine or diisopropylethylamine are common. Solvents like THF or DMF are typically effective. | |
| Alkyne homocoupling (Glaser coupling) | This is a common side reaction. Running the reaction under strictly anaerobic conditions can minimize it. Copper-free Sonogashira protocols can also be employed. | |
| Decomposition of Starting Materials | Reaction temperature is too high | Sonogashira couplings can often be run at or near room temperature.[3] Avoid excessive heating. |
Heck Reaction
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh palladium source. Pd(OAc)₂ and PdCl₂ are common precatalysts.[4] |
| Incorrect base | Triethylamine, potassium carbonate, or sodium acetate are commonly used bases.[4] The choice can be critical. | |
| Steric hindrance | The 4-methyl group may necessitate higher reaction temperatures or more active catalyst systems. | |
| Poor Regioselectivity | Catalyst or reaction conditions | The regioselectivity of the alkene addition can sometimes be influenced by the ligand and solvent. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or ligand | Use a fresh palladium source and ensure the phosphine ligand has not been oxidized. Bulky, electron-rich ligands are often required.[5] |
| Base is not strong enough | Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often necessary.[6] | |
| Amine is not sufficiently nucleophilic | For less nucleophilic amines, a more reactive catalyst system or higher temperatures may be needed. | |
| Hydrodehalogenation (Reduction of the Aryl Iodide) | Side reaction promoted by certain catalyst systems | Screen different ligands and reaction conditions. This side reaction can sometimes be minimized by adjusting the base or solvent. |
Data Presentation: Catalyst System Performance for Suzuki-Miyaura Coupling of Iodo-Heterocycles
Note: The following data is for structurally similar iodo-heterocycles and serves as a representative guide for catalyst selection for this compound, as direct comparative studies are limited.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Substrate |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 97 | 3-Iodo-2-(methylthio)benzo[b]furan |
| Pd(OAc)₂ (5 mol%) | PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 85 | 3-Iodo-2-(methylthio)benzo[b]furan |
| PdCl₂(PPh₃)₂ (5 mol%) | PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 92 | 3-Iodo-2-(methylthio)benzo[b]furan |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from the successful coupling of a 3-iodobenzofuran derivative and can be used as a starting point for this compound.[7]
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
-
Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Sonogashira Coupling
This is a general procedure for Sonogashira coupling and may require optimization for this compound.[7]
-
In a flask under an inert atmosphere, dissolve this compound (1.0 mmol), a terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 6 mol%) in a suitable solvent such as DMF or THF (5 mL).
-
Add a base, typically an amine like triethylamine or diisopropylamine (2.0 mmol).
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine to remove the amine base and salts.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Visualizations
Caption: Catalyst selection workflow for cross-coupling reactions.
Caption: General troubleshooting workflow for low-yield reactions.
References
- 1. reddit.com [reddit.com]
- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
managing the air and light sensitivity of 3-Iodo-4-methylpyridine
This guide is intended for researchers, scientists, and drug development professionals to address common challenges associated with the air and light sensitivity of 3-iodo-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The recommended storage involves low temperatures, protection from light, and an inert atmosphere to minimize degradation.[1][2][3]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or 4°C | Slows down potential degradation reactions.[1][3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen.[2] |
| Light | Amber vial/protect from light | Prevents photodegradation.[2][3] |
| Container | Tightly sealed | Prevents exposure to air and moisture. |
Q2: I've noticed a discoloration (yellowing/browning) of my this compound sample. What is the likely cause?
A2: Discoloration is a common indicator of compound degradation. For this compound, this is likely due to exposure to air and/or light. The primary degradation pathways are likely oxidation of the pyridine ring and cleavage of the carbon-iodine bond.
Q3: What are the potential degradation products of this compound?
A3: While specific degradation pathways for this compound are not extensively documented, based on the reactivity of similar pyridine and organoiodide compounds, potential degradation products could include:
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4-methylpyridine-N-oxide: Resulting from the oxidation of the pyridine nitrogen.
-
Hydroxylated derivatives: Formed by the reaction with oxygen or water, potentially leading to phenols.
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De-iodinated product (4-methylpyridine): The carbon-iodine bond can be cleaved, especially under photolytic conditions.
-
Oligomeric or polymeric materials: Extensive degradation can lead to the formation of colored polymeric byproducts.
Q4: How can I handle this compound in my experiments to minimize degradation?
A4: Due to its sensitivity, all manipulations should be carried out using appropriate techniques to exclude air and light. This includes the use of an inert atmosphere glovebox or Schlenk line techniques. All glassware should be oven-dried to remove any adsorbed moisture, and solvents should be anhydrous and deoxygenated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Actions |
| Inconsistent experimental results | Degradation of this compound leading to lower purity and the presence of interfering byproducts. | 1. Verify Purity: Check the purity of your starting material using techniques like NMR or HPLC. 2. Use Fresh Sample: If degradation is suspected, use a fresh, unopened vial of the compound. 3. Improve Handling: Strictly adhere to air- and light-sensitive handling protocols. |
| Low reaction yield | The active reagent may have degraded, or degradation products may be inhibiting the reaction. | 1. Confirm Reagent Quality: As above, verify the purity of the this compound. 2. Degas Solvents: Ensure all reaction solvents are properly deoxygenated. 3. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup. |
| Appearance of unexpected peaks in analytical data (NMR, LC-MS) | Formation of degradation products during the reaction or workup. | 1. Analyze Byproducts: Attempt to identify the structure of the impurity peaks to understand the degradation pathway. 2. Modify Workup: Consider if the workup conditions (e.g., exposure to air during extraction) could be causing degradation. 3. Protect from Light: Ensure the reaction is shielded from light, especially if photolabile intermediates could be formed. |
Experimental Protocols
Protocol 1: General Handling Procedure for Air- and Light-Sensitive this compound
This protocol outlines the steps for safely handling this compound using a Schlenk line.
-
Glassware Preparation: Ensure all glassware (flasks, syringes, needles) is thoroughly cleaned and oven-dried (e.g., at 120°C for at least 4 hours) to remove moisture. Assemble the glassware hot and allow it to cool under a stream of inert gas (argon or nitrogen).
-
Inert Atmosphere: Connect the reaction flask to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Transfer:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
If the compound is a solid, briefly open the vial under a positive flow of inert gas and quickly weigh the desired amount into the reaction flask.
-
If dissolving the compound for transfer, use an anhydrous, deoxygenated solvent. Transfer the solution using a gas-tight syringe that has been flushed with inert gas.
-
-
Reaction Setup: Maintain a slight positive pressure of inert gas throughout the experiment. Use septa to seal flasks and introduce other reagents via syringe. For reactions running over extended periods, it is advisable to wrap the flask in aluminum foil to protect it from light.
-
Workup: When the reaction is complete, and if the products are air-stable, the reaction can be quenched and worked up under normal atmospheric conditions. If the products are also sensitive, the workup should be performed using inert atmosphere techniques.
Protocol 2: Monitoring the Stability of this compound
This protocol provides a general method for assessing the stability of this compound under specific conditions.
-
Sample Preparation:
-
In a glovebox, aliquot equal amounts of this compound into several amber glass vials.
-
Prepare different sets of samples to be tested under various conditions (e.g., exposed to air, under nitrogen, exposed to light, in the dark, at room temperature, at 4°C).
-
-
Time Points: Designate specific time points for analysis (e.g., 0, 1 week, 2 weeks, 1 month, 3 months).
-
Analysis: At each time point, take one vial from each condition and dissolve the contents in a suitable deuterated solvent (for NMR) or HPLC-grade solvent.
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum. Look for the appearance of new signals or a decrease in the integration of the parent compound's signals relative to an internal standard.
-
HPLC Analysis: Develop an HPLC method to separate the parent compound from potential impurities. Quantify the peak area of this compound to determine its purity over time.
-
-
Data Interpretation: Plot the percentage purity of this compound against time for each condition to determine the rate of degradation.
Visualizations
References
preventing deiodination of 3-Iodo-4-methylpyridine during reactions
Welcome to the technical support center for 3-Iodo-4-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of deiodination during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem?
A1: Deiodination is the undesired loss of an iodine atom from this compound, replacing it with a hydrogen atom. This side reaction, also known as hydrodeiodination or protodeiodination, leads to the formation of 4-methylpyridine as a byproduct. This reduces the yield of the desired product and complicates the purification process.
Q2: What are the common causes of deiodination during cross-coupling reactions?
A2: Deiodination of this compound in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) can be triggered by several factors:
-
Reaction Temperature: Higher temperatures can promote the cleavage of the C-I bond.[1]
-
Choice of Base: Strong bases, especially in the presence of trace amounts of water or other proton sources, can facilitate the removal of the iodine atom.
-
Catalyst and Ligand System: The selection of the palladium source and the phosphine ligand is critical. Some ligand systems can promote side reactions that lead to deiodination. Bulky, electron-rich phosphine ligands are often employed to stabilize the catalytic intermediates and favor the desired cross-coupling pathway.
-
Presence of Reducing Agents: Trace impurities or reagents that can act as reducing agents in the reaction mixture can lead to the reductive cleavage of the C-I bond.
-
Light Sensitivity: Aryl iodides can be sensitive to light, which can induce radical-mediated deiodination.[1]
Q3: How can I detect the formation of the deiodinated byproduct, 4-methylpyridine?
A3: The most common methods for detecting and quantifying the formation of 4-methylpyridine are Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy. In the ¹H NMR spectrum, the appearance of new signals corresponding to 4-methylpyridine alongside the signals of your starting material and desired product will indicate that deiodination has occurred.
Troubleshooting Guides
Issue: Significant Deiodination Observed in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, deiodination of this compound can be a significant side reaction.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can promote deiodination. If your protocol uses high temperatures (e.g., >100 °C), try reducing the temperature to 80-90 °C and increasing the reaction time if necessary.
-
Optimize the Base: While strong bases are often required, consider using a milder base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH. Ensure the base is finely powdered and anhydrous.
-
Change the Catalyst/Ligand System: The choice of ligand is crucial. If you are using a standard ligand like PPh₃, switching to a bulkier, more electron-rich ligand can significantly suppress deiodination.
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or RuPhos are often effective in minimizing hydrodehalogenation.[2] For sterically hindered substrates, these ligands can promote the desired reductive elimination over side reactions.
-
-
Solvent Selection: The solvent can influence the solubility of reactants and byproducts. Aprotic polar solvents like 1,4-dioxane or THF are commonly used. Sometimes, the addition of a co-solvent like water is necessary, but ensure it is deoxygenated.
-
Ensure Anhydrous and Anaerobic Conditions: Thoroughly dry all glassware and solvents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst and reagents to minimize oxygen, which can participate in side reactions.
Issue: Deiodination During Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Deiodination can compete with the desired amination, especially with electron-rich anilines or when using strong bases.
Troubleshooting Steps:
-
Ligand Selection is Key: For challenging aminations, bulky, electron-rich biaryl phosphine ligands are highly recommended.
-
Recommended Ligands: BrettPhos, RuPhos, and XPhos have shown excellent performance in minimizing side reactions like deiodination in couplings with halo-pyridines.[2]
-
-
Choice of Base: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is common, but if deiodination is severe, consider using a weaker base like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures or longer reaction times.
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible results and can sometimes reduce the amount of side products compared to generating the active catalyst in situ.
-
Control Reaction Time and Temperature: Monitor the reaction progress closely by TLC or GC-MS. Once the starting material is consumed, work up the reaction to avoid prolonged heating that could lead to product degradation or increased deiodination.
Issue: Deiodination in Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between aryl halides and terminal alkynes. Deiodination can be a problematic side reaction, along with the homocoupling of the alkyne (Glaser coupling).
Troubleshooting Steps:
-
Copper-Free Conditions: The copper co-catalyst (typically CuI) can sometimes promote side reactions. Numerous copper-free Sonogashira protocols have been developed and can be effective in reducing deiodination.[3]
-
Amine Base: The choice of amine base is important. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Ensure the amine is distilled and dry.
-
Palladium Catalyst and Ligand: A variety of palladium sources can be used, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. If deiodination is an issue, consider using a ligand that can stabilize the palladium center and facilitate the desired catalytic cycle.
-
Thorough Degassing: Oxygen can promote the unwanted homocoupling of the alkyne. It is crucial to thoroughly degas the solvent and reaction mixture before and during the reaction by bubbling with an inert gas or using freeze-pump-thaw cycles.
-
Slow Addition of the Alkyne: In some cases, adding the alkyne slowly to the reaction mixture can help to keep its concentration low, which can disfavor side reactions.
Data Presentation
The following tables summarize quantitative data for different cross-coupling reactions involving 3-iodo-pyridines and related substrates, highlighting conditions that can influence the yield of the desired product versus the deiodinated byproduct.
Table 1: Suzuki-Miyaura Coupling - Catalyst and Ligand Effects
| Entry | Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Deiodination (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | >95 | <5 |
| 2 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 80-85 | 10-15 |
| 3 | 3-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 92 | Not Reported |
| 4 | 4-Iodopyridine | Phenylboronic acid | 7% Pd/WA30 | - | K₃PO₄ | Dioxane/H₂O | Flow | >99 | Not Reported |
Table 2: Buchwald-Hartwig Amination - Ligand and Base Effects
| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Deiodination (%) |
| 1 | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS | Toluene | 100 | 83 (GC) | Not Reported |
| 2 | 3-Bromopyridine | Morpholine | Pd(OAc)₂ (1) | BrettPhos (1.5) | NaOtBu | Toluene | 100 | >95 | <5 |
| 3 | 4-Iodotoluene | Morpholine | Pd(I) Dimer (1) | JohnPhos (1) | NaOtBu | 1,4-Dioxane | 100 | 90 (GC) | Not Reported |
Table 3: Sonogashira Coupling - Reaction Conditions
| Entry | Aryl Halide | Alkyne | Pd Source (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Deiodination (%) |
| 1 | 3-Fluoro-4-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 65 | 85-95 | <5 |
| 2 | 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | DMF | 100 | 96 | Not Reported |
| 3 | Aryl Iodide | Terminal Alkyne | Pd(CH₃CN)₂Cl₂ (0.5) | None | Cs₂CO₃ | 2-MeTHF | RT | 80-95 | Not Reported |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is optimized to minimize deiodination by using a bulky, electron-rich phosphine ligand.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with argon three times.
-
Under a positive flow of argon, add Pd(OAc)₂ and SPhos.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol utilizes a modern palladium pre-catalyst and a strong base to achieve efficient C-N bond formation while minimizing side reactions.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
BrettPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
In a glovebox, charge an oven-dried vial with the BrettPhos Pd G3 precatalyst and NaOtBu.
-
Add a magnetic stir bar.
-
Outside the glovebox, add this compound and toluene.
-
Add morpholine via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS. The reaction is typically complete in 2-6 hours.
-
After cooling, dilute the mixture with dichloromethane and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify by column chromatography.
-
Protocol 3: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
This protocol avoids the use of a copper co-catalyst to minimize alkyne homocoupling and potential deiodination.[3]
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv)
-
Anhydrous THF (5 mL)
-
-
Procedure:
-
To a Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill with argon three times.
-
Add anhydrous THF and degassed DIPEA.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Upon completion, concentrate the reaction mixture.
-
Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography.
-
Visualizations
Caption: Troubleshooting workflow for preventing deiodination.
Caption: Suzuki coupling catalytic cycle with deiodination side pathway.
References
scale-up considerations for the synthesis of 3-Iodo-4-methylpyridine
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis and scale-up of 3-iodo-4-methylpyridine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Common causes include incomplete reaction, degradation of starting material or product, and suboptimal reaction conditions.
-
Incomplete Reaction: Monitor the reaction progress using techniques like TLC, GC, or HPLC. If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the temperature.
-
Reagent Stoichiometry: Ensure the accurate measurement and stoichiometry of your reagents. An insufficient amount of the iodinating agent is a common reason for incomplete conversion. However, avoid large excesses of reagents where possible to minimize waste and side reactions.[1]
-
Temperature Control: The reaction temperature is critical. Some iodination methods are exothermic.[2] Inadequate cooling on a larger scale can lead to side reactions and degradation. Conversely, if the temperature is too low, the reaction rate may be too slow. Implement a jacketed reactor for precise temperature management during scale-up.[2]
Q2: I am observing significant amounts of side products, particularly other isomers. How can I improve the regioselectivity for the 3-position?
A2: Achieving high regioselectivity is a primary challenge in pyridine chemistry. The formation of undesired isomers is heavily influenced by the choice of iodinating agent and reaction conditions.[2]
-
Choice of Iodinating Agent: The reactivity and steric bulk of the iodinating agent play a crucial role. Milder reagents often provide better selectivity. While molecular iodine (I₂) is common, it may require activation.[1] Alternatives like N-Iodosuccinimide (NIS) can offer different selectivity profiles.
-
Directed Ortho Metalation (DoM): For highly specific C-3 iodination, a DoM strategy can be employed. This involves using a directing group and a strong base (like n-butyllithium) to deprotonate the desired position, followed by quenching with an iodine source. This method offers excellent regiocontrol but requires stringent anhydrous and inert conditions.[3]
-
Solvent and Temperature: The solvent can influence the reaction pathway. Experiment with different solvents to find the optimal balance between solubility and selectivity. Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.
Q3: The reaction is highly exothermic and difficult to control during scale-up. What are the best practices for managing thermal safety?
A3: Thermal runaway is a significant safety hazard. Managing exotherms is critical when moving from bench to pilot scale.[4]
-
Slow Reagent Addition: Instead of adding reagents all at once, use a semi-batch process where one reactant is added slowly and controllably via a syringe pump or dropping funnel.[4] This allows the cooling system to dissipate the heat as it is generated.
-
Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system, such as an efficient chiller circulating fluid through a reactor jacket.[2][4]
-
Reaction Dilution: Running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the solvent.[4] However, this may impact reaction kinetics and increase solvent waste, so optimization is required.
-
Safety Measures: Always have a quench solution ready. For iodinations, a solution of sodium thiosulfate can be used to neutralize any unreacted iodine.[2]
Q4: I'm having trouble purifying the final this compound product. What purification strategies are effective at a larger scale?
A4: Purification of pyridine derivatives can be challenging due to their basicity.
-
Work-up: After the reaction, a quench with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) is essential to remove excess iodine.[2][3]
-
Extraction: The product can be extracted into an organic solvent. Be aware that the basic nature of the pyridine nitrogen may lead to some solubility in acidic aqueous layers. Adjusting the pH of the aqueous layer to be basic before extraction can improve recovery into the organic phase.
-
Column Chromatography: While effective at the lab scale, chromatography can be costly and time-consuming for large quantities. If necessary, adding a small amount of a base like triethylamine to the eluent can help prevent the product from tailing on silica gel.[4]
-
Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method.[2][4] Perform solvent screening to identify a suitable system that provides good recovery and high purity.
-
Distillation: If the product is a liquid with sufficient thermal stability, distillation under reduced pressure can be a viable option for purification.
Troubleshooting Summary
The following table summarizes common problems and recommended solutions for the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low Yield | Incomplete reaction | Increase reaction time/temperature; Monitor by HPLC/GC/TLC. | Increased conversion of starting material. |
| Poor reagent quality | Use fresh, high-purity starting materials and iodinating agents. | Reduced side reactions and improved yield. | |
| Poor Regioselectivity | Incorrect iodinating agent | Screen alternative reagents (e.g., NIS, I₂/oxidant). | Improved ratio of desired 3-iodo isomer. |
| Suboptimal temperature | Lower the reaction temperature to favor the thermodynamic product. | Enhanced selectivity. | |
| Exotherm / Runaway | Reagents added too quickly | Implement slow, controlled addition of the limiting reagent. | Stable reaction temperature and improved safety. |
| Insufficient cooling | Use a properly sized reactor with a jacketed cooling system. | Effective heat dissipation.[2] | |
| Purification Issues | Tailing on silica gel | Add a small percentage of triethylamine to the eluent.[4] | Sharper peaks and better separation. |
| Product loss during workup | Adjust aqueous phase to basic pH before extraction. | Improved recovery in the organic layer. |
Experimental Protocols
Method 1: Direct Iodination using Iodine and an Oxidant (Kilogram-Scale Adaptation)
This protocol is adapted from a general procedure for the iodination of similar heterocyclic compounds and is suitable for scale-up.[2]
Materials:
-
4-Methylpyridine (1.0 eq)
-
Iodine (I₂) (1.2 eq)
-
35% Hydrogen Peroxide (H₂O₂) (1.5 eq)
-
Sulfuric Acid (catalytic amount)
-
Dichloromethane (DCM) or another suitable solvent
-
15% Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel with 4-methylpyridine and the chosen solvent.
-
Reagent Addition: Add the iodine pellets/crystals to the solution and stir to dissolve/suspend.
-
Cooling: Cool the mixture to 0-5 °C using a chiller.
-
Catalyst Addition: Slowly add a catalytic amount of sulfuric acid.
-
Oxidant Addition: Add the hydrogen peroxide dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. This addition is exothermic.
-
Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC/HPLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0-5 °C and slowly add the 15% sodium thiosulfate solution to quench unreacted iodine. The dark color of the solution should fade.
-
Neutralization: Carefully add saturated sodium bicarbonate solution to neutralize the sulfuric acid until the pH of the aqueous layer is ~7-8.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional solvent (e.g., DCM).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by vacuum distillation or crystallization.
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for the synthesis.
Caption: General experimental workflow for this compound synthesis.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Iodo-4-methylpyridine and 3-Bromo-4-methylpyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a critical endeavor in medicinal chemistry and materials science, with 3-halopyridines serving as versatile building blocks. This guide provides an objective comparison of the reactivity of two key analogues: 3-iodo-4-methylpyridine and 3-bromo-4-methylpyridine. The focus is on their performance in widely used palladium-catalyzed cross-coupling reactions, supported by fundamental principles and representative experimental data.
Core Principles: The Carbon-Halogen Bond
The primary determinant of reactivity in most palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The initial, and often rate-determining, step in these catalytic cycles is the oxidative addition of a low-valent palladium complex into the C-X bond.[1] The energy required for this step is inversely related to the C-X bond strength.
The established trend for bond dissociation energies is: C-Br > C-I .
Consequently, the weaker carbon-iodine bond in this compound allows for a faster rate of oxidative addition compared to the carbon-bromine bond in 3-bromo-4-methylpyridine. This fundamental difference translates to higher overall reactivity for the iodo-substituted pyridine, often enabling reactions under milder conditions.[1]
Performance in Key Cross-Coupling Reactions
The higher intrinsic reactivity of this compound makes it the substrate of choice for challenging transformations or when mild reaction conditions are paramount. However, 3-bromo-4-methylpyridine remains a highly valuable and often more cost-effective alternative that provides excellent results with appropriate catalyst systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds, is a cornerstone of modern synthesis.[3] For this transformation, 3-iodopyridines consistently show higher reactivity than their bromo counterparts. This allows for the use of less active palladium catalysts, lower catalyst loadings, and lower reaction temperatures.
Buchwald-Hartwig Amination
In the formation of C-N bonds via Buchwald-Hartwig amination, the same reactivity trend holds.[4][5] The facile oxidative addition of the C-I bond is advantageous, particularly when coupling with less nucleophilic amines or when trying to minimize side reactions that can occur at higher temperatures.
Heck Reaction
The Heck reaction, forming C-C bonds between an aryl halide and an alkene, also benefits from the increased reactivity of the iodo-substrate.[6][7] Reactions with this compound can often proceed more efficiently and with a broader range of alkene coupling partners compared to the bromo analogue under identical conditions.
Data Presentation: Reactivity Comparison
The following table summarizes the general reactivity and typical conditions for the two compounds in key cross-coupling reactions. Yields are illustrative and highly dependent on the specific coupling partners, catalyst, ligand, and base employed.
| Reaction | Substrate | Relative Reactivity | Typical Catalyst System | Typical Temperature (°C) | General Observations |
| Suzuki-Miyaura | This compound | Higher | Pd(PPh₃)₄ or Pd(OAc)₂/Phosphine Ligand | 80 - 100 | Often proceeds to completion faster and with lower catalyst loading.[8] |
| 3-Bromo-4-methylpyridine | Lower | Pd(dppf)Cl₂ or Pd₂(dba)₃/Biarylphosphine Ligand | 90 - 120 | Highly effective but may require more active catalysts or higher temperatures.[3][9] | |
| Buchwald-Hartwig | This compound | Higher | Pd₂(dba)₃/Biarylphosphine Ligand (e.g., XPhos) | 80 - 100 | Preferred for sterically hindered or electron-poor amines. |
| 3-Bromo-4-methylpyridine | Lower | Pd₂(dba)₃/Biarylphosphine Ligand (e.g., BINAP) | 80 - 110 | A robust and widely used substrate; catalyst choice is crucial.[10] | |
| Heck Reaction | This compound | Higher | Pd(OAc)₂/PPh₃ | 100 - 110 | Generally provides higher yields and tolerates a wider range of alkenes.[7] |
| 3-Bromo-4-methylpyridine | Lower | Pd(OAc)₂/Phosphine Ligand or Palladacycle | 110 - 130 | Effective, though may require higher temperatures and longer reaction times.[11] |
Experimental Protocols
The following are representative protocols that can be adapted for specific research needs.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-4-methylpyridine
This protocol is adapted from established procedures for bromopyridine derivatives.[8][9]
-
Materials: 3-Bromo-4-methylpyridine, Arylboronic acid (1.2 equiv.), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%), Sodium Carbonate (Na₂CO₃) (2.0 equiv.), Toluene/Ethanol/Water (4:1:1 mixture).
-
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-4-methylpyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (0.03 mmol).
-
Add the degassed solvent mixture (6 mL).
-
Heat the reaction mixture to 80°C with vigorous stirring for 6-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
Protocol 2: Heck Reaction with this compound
This protocol is based on general procedures for iodoarenes.[7]
-
Materials: this compound, Alkene (e.g., Methyl Acrylate, 1.5 equiv.), Palladium(II) Acetate [Pd(OAc)₂] (5 mol%), Triethylamine (TEA) (2.0 equiv.), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a dry Schlenk flask, add this compound (0.5 mmol) and Pd(OAc)₂ (0.025 mmol).
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add anhydrous DMF (2.5 mL), triethylamine (1.0 mmol), and the alkene (0.75 mmol) via syringe.
-
Place the sealed flask in a preheated oil bath at 100-110°C.
-
Stir the reaction mixture vigorously for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Mandatory Visualization
Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.
Caption: Substrate Selection Workflow.
Conclusion
-
This compound is the more reactive substrate due to its weaker C-I bond. It is the preferred choice for challenging couplings, reactions requiring mild conditions to preserve sensitive functional groups, and when maximizing reaction rate and yield is the highest priority.
-
3-Bromo-4-methylpyridine offers a robust and economical alternative. While requiring slightly more forcing conditions or more sophisticated catalyst systems, it is a highly effective substrate for a vast array of transformations and is often the more practical choice for large-scale synthesis.
A thorough understanding of these reactivity differences allows researchers to make informed decisions, optimizing their synthetic routes for efficiency, scope, and cost.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Heck Reaction [organic-chemistry.org]
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Iodo-4-methylpyridine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 3-iodo-4-methylpyridine, a key heterocyclic building block, benchmarked against related pyridine derivatives. The presented data, protocols, and visualizations aim to facilitate a deeper understanding of its spectroscopic characteristics.
Comparative NMR Data Analysis
The following tables summarize the experimental ¹H and ¹³C NMR data for 4-methylpyridine and 3-iodopyridine, which serve as foundational comparisons for predicting the spectrum of this compound. The predicted shifts for this compound are derived from additive principles, considering the electronic effects of both the iodo and methyl substituents on the pyridine ring.
Table 1: ¹H NMR Data Comparison (in CDCl₃)
| Compound | H2 (δ, ppm, mult., J Hz) | H3 (δ, ppm, mult., J Hz) | H5 (δ, ppm, mult., J Hz) | H6 (δ, ppm, mult., J Hz) | -CH₃ (δ, ppm, mult.) |
| 4-Methylpyridine | 8.46 (d, 5.2) | 7.10 (d, 5.2) | 7.10 (d, 5.2) | 8.46 (d, 5.2) | 2.35 (s) |
| 3-Iodopyridine | 8.64 (d, 1.8) | - | 7.13 (dd, 7.8, 4.8) | 8.49 (dd, 4.8, 1.5) | - |
| This compound (Predicted) | ~8.5 (s) | - | ~7.0 (d, ~5.0) | ~8.3 (d, ~5.0) | ~2.4 (s) |
Table 2: ¹³C NMR Data Comparison (in CDCl₃)
| Compound | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) | -CH₃ (δ, ppm) |
| 4-Methylpyridine | 149.8 | 124.5 | 147.6 | 124.5 | 149.8 | 21.2 |
| 3-Iodopyridine | 152.9 | 95.9 | 147.9 | 123.8 | 147.9 | - |
| This compound (Predicted) | ~151 | ~98 | ~146 | ~126 | ~148 | ~20 |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate and reproducible results. The following is a general methodology applicable to the analysis of this compound and its analogues.
Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.
-
Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.
NMR Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans are typically sufficient.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: A range of -2 to 12 ppm is generally adequate for pyridine derivatives.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A typical range of 0 to 200 ppm.
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify and integrate all signals in the ¹H spectrum to determine proton ratios.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.
Caption: Workflow for NMR structural analysis.
This guide provides a foundational framework for the ¹H and ¹³C NMR analysis of this compound. While awaiting definitive experimental data, the comparative approach and standardized protocols outlined herein offer a valuable resource for researchers in the field.
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3-Iodo-4-methylpyridine
For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, providing a molecular fingerprint through fragmentation patterns. This guide offers a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 3-iodo-4-methylpyridine against its structural analogs, providing valuable insights for compound identification and characterization.
The fragmentation of this compound under electron ionization is anticipated to be governed by the inherent stability of the pyridine ring and the nature of its substituents—a methyl group and an iodine atom. The initial ionization event will likely involve the removal of a non-bonding electron from the nitrogen atom or a pi-electron from the aromatic system, generating a molecular ion (M+•). Subsequent fragmentation pathways are predicted to involve the loss of the iodine atom, the methyl group, and characteristic ring fissions.
Predicted Fragmentation Pattern of this compound
The molecular ion of this compound is expected at a mass-to-charge ratio (m/z) of 219. Key fragmentation pathways are predicted as follows:
-
Loss of Iodine Radical: A prominent fragmentation pathway is the homolytic cleavage of the C-I bond, the weakest bond in the molecule, resulting in the loss of an iodine radical (•I, 127 u). This will produce a highly stable pyridinium cation at m/z 92.
-
Loss of a Methyl Radical: Alpha-cleavage of the methyl group is another expected fragmentation, leading to the loss of a methyl radical (•CH3, 15 u) and the formation of an iodopyridinium ion at m/z 204.
-
Loss of HI: Rearrangement followed by the elimination of a neutral hydrogen iodide molecule (HI, 128 u) could lead to a fragment at m/z 91, likely a pyridyne radical cation or a rearranged isomer.
-
Ring Fission: Subsequent fragmentation of the pyridine ring can lead to smaller charged species, although these are generally less intense.
This predicted fragmentation is visualized in the following pathway diagram:
Caption: Predicted electron ionization fragmentation pathway of this compound.
Comparative Analysis with Structurally Related Compounds
To provide a comprehensive understanding, the predicted fragmentation of this compound is compared with the experimental mass spectral data of 4-methylpyridine, 3-iodopyridine, and 4-iodopyridine.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Corresponding Losses |
| This compound (Predicted) | 219 | 92 (-I), 204 (-CH3), 91 (-HI) |
| 4-Methylpyridine [1][2] | 93 | 92 (-H), 66 (-HCN), 65 (-H2CN) |
| 3-Iodopyridine [3][4] | 205 | 78 (-I), 127 (I+), 51 (-I, -HCN) |
| 4-Iodopyridine [5] | 205 | 78 (-I), 127 (I+), 51 (-I, -HCN) |
Analysis of Comparison Data:
The mass spectrum of 4-methylpyridine is dominated by the molecular ion and fragments resulting from the loss of a hydrogen atom and the characteristic loss of HCN from the pyridine ring. This highlights the stability of the methyl-substituted pyridine core.
In contrast, the spectra of 3-iodopyridine and 4-iodopyridine are characterized by the facile cleavage of the C-I bond, leading to a base peak corresponding to the pyridyl cation (m/z 78) and a significant peak for the iodine cation (m/z 127). This underscores the influence of the halogen substituent on the fragmentation pattern.
Based on these comparisons, the fragmentation of this compound is expected to exhibit a hybrid behavior. The loss of the iodine atom to form the m/z 92 fragment is predicted to be a major pathway due to the weakness of the C-I bond. The presence of the electron-donating methyl group is expected to stabilize this resulting cation.
Experimental Protocols
The following section details a standard experimental protocol for acquiring the mass spectrum of this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte (this compound or a comparative compound) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.
-
Transfer the final solution to a 2 mL autosampler vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
The acquired data is processed using the instrument's software (e.g., Agilent MassHunter).
-
Identify the peak corresponding to the analyte and extract the mass spectrum.
-
Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.
The workflow for this experimental protocol can be visualized as follows:
Caption: A generalized workflow for the GC-MS analysis of pyridine derivatives.
References
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 3-Iodo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a critical endeavor in medicinal chemistry and materials science, with palladium-catalyzed cross-coupling reactions serving as a versatile and powerful tool. This guide offers a comparative analysis of various palladium catalysts for the cross-coupling of 3-iodo-4-methylpyridine, a key intermediate in the synthesis of numerous biologically active compounds. While direct comparative studies on this specific substrate are limited in the readily available literature, this document compiles representative data from analogous reactions and provides detailed experimental protocols to inform catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst, ligand, base, and solvent system is paramount to the success of cross-coupling reactions, directly influencing yield, reaction time, and catalyst efficiency. Below is a summary of typical conditions for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with iodopyridine substrates, which can serve as a starting point for the functionalization of this compound.
| Cross-Coupling Reaction | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-18 | Up to 95% |
| Phenylboronic Acid | Pd(PPh₃)₄ (5 mol%) | PPh₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | 120 (µW) | 0.7 | ~90% | |
| Heck | Styrene | Pd(OAc)₂ (2 mol%) | P(o-tol)₃ (4 mol%) | Et₃N | Acetonitrile | 100 | 18-24 | ~75% |
| Methyl Acrylate | Pd(OAc)₂ (5 mol%) | - | Na₂CO₃ | DMF | 110 | 4-12 | Up to 85% | |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (3 mol%) | PPh₃ | Et₃N | THF | 60 | 6 | ~88% |
| Phenylacetylene | PdCl₂(PPh₃)₂ (5 mol%) | PPh₃ / CuI | Et₃N | DMF | 65 | 4 | Good to Excellent[1] | |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (2 mol%) | BINAP (3 mol%) | NaOtBu | Toluene | 100 | 8 | ~92% |
| Aniline | Pd₂(dba)₃ (2 mol%) | Xantphos (4 mol%) | NaOtBu | Toluene | Reflux | 12 | Up to 82%[2] |
Yields are based on reactions with structurally similar iodopyridine substrates and should be considered as representative. Optimization for this compound is recommended.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis. The following are representative protocols for key cross-coupling reactions of this compound.
General Considerations: All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox. Anhydrous and degassed solvents are crucial for optimal results. Glassware should be oven-dried prior to use.
Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of this compound with an arylboronic acid.
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Coupling Protocol
This protocol outlines the coupling of this compound with an alkene.
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tol)₃ (0.04 mmol, 4 mol%)
-
Et₃N (1.5 mmol, 1.5 equiv)
-
Anhydrous Acetonitrile (5 mL)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed acetonitrile, the alkene, and Et₃N.
-
Seal the tube and heat to 100 °C for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter to remove palladium black.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
This protocol describes the coupling of this compound with a terminal alkyne.[1]
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
CuI (0.05 mmol, 5 mol%)
-
Et₃N (2.0 mmol, 2.0 equiv)
-
Anhydrous THF (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF, Et₃N, and the terminal alkyne.
-
Stir the reaction at 60 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol outlines the amination of this compound.[2]
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
Xantphos (0.04 mmol, 4 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ and Xantphos.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound, the amine, and NaOtBu.
-
Heat the mixture to reflux (or 100 °C) for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
The following diagrams illustrate key aspects of the palladium-catalyzed cross-coupling reactions.
References
Comparative Analysis of 3-Iodo-4-methylpyridine Derivative Crystal Structures
A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystal structure of a 3-iodo-pyridine derivative, offering a comparative analysis with related halogenated and non-halogenated analogues. This guide provides supporting crystallographic data, detailed experimental protocols, and workflow visualizations.
While the specific X-ray crystal structure of 3-iodo-4-methylpyridine is not publicly available in crystallographic databases as of this guide's compilation, a comprehensive analysis can be conducted by examining a closely related, more complex derivative: 3-iodo-2-(4-methoxyphenyl)-1-methylsulfonyl-2,3-dihydroquinolin-4(1H)-one . This compound provides a valuable model for understanding the structural implications of the iodo-substituent on a nitrogen-containing heterocyclic system.
For a robust comparison, this guide evaluates its crystal structure against three key alternatives:
-
Its direct bromo-analogue , 3-bromo-2-(4-bromophenyl)-1-methylsulfonyl-2,3-dihydroquinolin-4(1H)-one, to assess the impact of halogen substitution (I vs. Br).[1][2]
-
The pyridine-diiodine (1/1) adduct , to illustrate the nature of non-covalent interactions between a pyridine ring and iodine.[3][4]
-
4-Methylpyridine-N-oxide , serving as a proxy for the basic 4-methylpyridine scaffold to provide a baseline for the ring geometry without the iodo-substituent.[5][6][7]
Data Presentation: Crystallographic and Geometric Comparison
The following tables summarize the key crystallographic and geometric parameters obtained from single-crystal X-ray and neutron diffraction studies.
Table 1: Crystallographic Data Comparison
| Parameter | 3-Iodo-dihydroquinolinone Derivative | 3-Bromo-dihydroquinolinone Derivative | Pyridine-diiodine Adduct | 4-Methylpyridine-N-oxide (at 250K) |
| Formula | C₁₇H₁₆INO₄S | C₁₆H₁₄BrNOS | C₅H₅N·I₂ | C₆H₇NO |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Tetragonal |
| Space Group | P2₁/c | P2₁/c | Not specified in snippet | I4₁/amd |
| a (Å) | 11.018(2) | 10.953(4) | 9.2432(6) | 7.941(2) |
| b (Å) | 8.015(2) | 7.989(3) | 4.3392(2) | 7.941(2) |
| c (Å) | 20.446(4) | 20.370(8) | 20.1953(13) | 19.600(5) |
| α (°) | 90 | 90 | 90 | 90 |
| β (°) | 97.43(3) | 97.04(3) | 98.468(3) | 90 |
| γ (°) | 90 | 90 | 90 | 90 |
| Volume (ų) | 1790.3(7) | 1770.1(12) | 801.16(8) | Not specified in snippet |
| Z | 4 | 4 | 4 | 8 |
Note: Data for the dihydroquinolinone derivatives is sourced from the same study for direct comparability.[1][2]
Table 2: Key Geometric Parameters (Bond Lengths and Angles)
| Parameter | 3-Iodo-dihydroquinolinone Derivative | 3-Bromo-dihydroquinolinone Derivative | Pyridine-diiodine Adduct | Note |
| C(3)-Halogen Bond Length (Å) | Data not in snippets | Data not in snippets | N/A | Covalent bond length. |
| N-Halogen Bond Length (Å) | N/A | N/A | 2.424(8) | Non-covalent halogen bond.[3][4] |
| I-I Bond Length (Å) | N/A | N/A | 2.8043(9) | Significantly longer than in free I₂ (2.715 Å).[4] |
| Torsion Angle (X-C3-C2-Ar) | trans-diaxial | trans-diaxial | N/A | The substituents at C2 and C3 adopt a trans configuration.[1] |
| N-I-I Angle (°) | N/A | N/A | 176.44(18) | Demonstrates a nearly linear halogen bond.[4] |
Experimental Protocols
The data presented in this guide is derived from single-crystal X-ray diffraction (SC-XRD) and neutron diffraction experiments. Below is a detailed, generalized methodology for such an analysis for small organic molecules.
1. Synthesis and Crystallization:
-
The target compound (e.g., the this compound derivative) is synthesized and purified to >98% purity, as confirmed by NMR spectroscopy and mass spectrometry.
-
Single crystals suitable for X-ray diffraction are grown using techniques such as slow evaporation from a saturated solution (e.g., in ethanol, ethyl acetate, or a mixture of solvents), vapor diffusion, or cooling crystallization. The goal is to obtain a crystal larger than 0.1 mm in all dimensions, free from significant cracks or twinning.
2. Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed within a diffractometer (e.g., a Bruker KAPPA APEX II CCD diffractometer) equipped with an X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.[4]
-
The crystal is maintained at a low temperature (e.g., 100-120 K) using a cryostream to minimize thermal vibrations and potential degradation.[4]
-
A series of diffraction images are collected as the crystal is rotated through various angles. The instrument software calculates an optimal data collection strategy to ensure high completeness and redundancy of the diffraction data.
3. Data Reduction and Structure Solution:
-
The raw diffraction data are processed. This includes integration of reflection intensities, correction for Lorentz and polarization effects, and applying an absorption correction (e.g., using a multi-scan method like SADABS).[4]
-
The crystal system and space group are determined from the symmetry of the diffraction pattern.
-
The crystal structure is solved using direct methods or Patterson methods (e.g., using software like SHELXS) to obtain an initial model of the atomic positions.
4. Structure Refinement:
-
The initial structural model is refined against the experimental data using full-matrix least-squares on F². This process minimizes the difference between the observed and calculated structure factors.
-
Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid.
-
Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
The final refinement statistics, such as R-factors (e.g., R1, wR2) and goodness-of-fit (S), are used to assess the quality of the final structure.[4]
5. Data Deposition:
-
The final atomic coordinates, bond lengths, angles, and other crystallographic information are deposited in a public database, such as the Cambridge Structural Database (CSD), to generate a Crystallographic Information File (CIF).
Mandatory Visualization
The following diagram illustrates the logical workflow of a typical single-crystal X-ray diffraction experiment, from sample preparation to final structure validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of the pyridine–diiodine (1/1) adduct - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synchrotron and neutron diffraction study of 4-methylpyridine-N-oxide at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of 3-Iodo-4-methylpyridine in Cross-Coupling Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the pyridine moiety is a privileged structure in medicinal chemistry. This guide provides a comparative analysis of the performance of 3-iodo-4-methylpyridine, a key building block, across several common palladium-catalyzed cross-coupling reactions. By presenting available experimental data and detailed protocols, this document aims to assist in the selection of optimal synthetic routes.
Introduction to this compound in Synthesis
This compound, also known as 3-iodo-4-picoline, is a versatile reagent in organic synthesis. The presence of an iodine atom on the pyridine ring provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. The methyl group at the 4-position can influence the electronic properties and steric environment of the reactive site, potentially affecting reaction outcomes. This guide will delve into the utility of this substrate in Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings.
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds by coupling an organohalide with an organoboron species.
Data Presentation
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 equiv.) | Propylene Carbonate/H₂O | 130 | Not Specified | 93 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling
A representative protocol for the Suzuki-Miyaura coupling of an iodopyridine is as follows:
To a reaction vessel is added the iodopyridine (1.0 mmol), the corresponding boronic acid (1.25 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and a base such as sodium carbonate (2.0 mmol). The vessel is charged with a suitable solvent system, for instance, a mixture of propylene carbonate (5 mL) and water (2 mL of a 0.5 M solution of the base). The mixture is then heated to 130 °C and stirred until the reaction is complete, as monitored by an appropriate chromatographic technique.[1]
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of substituted alkynes.
Data Presentation
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | Not Specified | Good to Excellent |
Experimental Protocol: Sonogashira Coupling
A general procedure for the Sonogashira coupling of iodopyridines is as follows:
In a flask maintained under an inert atmosphere, the iodopyridine (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (e.g., 5 mol%), and a copper(I) co-catalyst like copper(I) iodide (e.g., 5 mol%) are dissolved in a solvent such as DMF. An excess of an amine base, typically triethylamine, is added. The reaction mixture is then stirred at a specified temperature (e.g., 65 °C) until completion.[1]
Heck Coupling: Formation of C(sp²)-C(sp²) Bonds with Alkenes
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.
Data Presentation
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-140 | Not Specified | Not Specified |
Experimental Protocol: Heck Coupling
A general protocol for the Heck reaction is as follows:
To a solution of the aryl iodide (1.0 mmol), an alkene (1.2 mmol), and a base (e.g., triethylamine, 1.5 mmol) in a suitable solvent like DMF or acetonitrile, a palladium catalyst (e.g., palladium(II) acetate, 0.02 mmol) and a phosphine ligand (e.g., triphenylphosphine, 0.04 mmol) are added. The reaction mixture is heated under an inert atmosphere at a specified temperature until the starting material is consumed.
Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.
Data Presentation
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | Not Specified | Not Specified |
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination is as follows:
In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium source (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃). The aryl halide (1.0 mmol), the amine (1.2 mmol), and a dry, degassed solvent (e.g., dioxane or toluene) are then added. The mixture is heated to the desired temperature and stirred until the starting material is consumed.
Stille Coupling: Formation of C(sp²)-C(sp²) Bonds with Organostannanes
The Stille reaction couples an organohalide with an organostannane reagent.
Data Presentation
Direct comparative data for the Stille coupling of this compound is limited. The following table provides representative conditions based on similar aryl iodides.
| Stannane Reagent | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | - | Toluene | 110 | Not Specified | Not Specified |
Experimental Protocol: Stille Coupling
A general protocol for the Stille coupling is as follows:
To a solution of the aryl iodide (1.0 mmol) and the organostannane (1.1 mmol) in a suitable solvent such as toluene, a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is added. The reaction mixture is degassed and then heated under an inert atmosphere until the reaction is complete.
Visualizing the Processes
To better understand the workflows and mechanisms involved in these coupling reactions, the following diagrams are provided.
References
A Spectroscopic Comparison of 3-Iodo-4-methylpyridine and Its Analogs
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of 3-Iodo-4-methylpyridine with its halogenated and non-halogenated analogs: 3-chloro-4-methylpyridine, 3-bromo-4-methylpyridine, and 4-methylpyridine. The objective is to present a clear, data-driven comparison of their key spectral features to aid in their identification, characterization, and application in research and development. The data presented is a compilation from various spectral databases and literature sources.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its analogs.
¹H NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H NMR are indicative of the electronic environment of the protons.
| Compound | H-2 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | -CH₃ (δ, ppm) | Solvent |
| This compound | ~8.5 (s) | ~7.8 (d) | ~8.2 (d) | ~2.4 (s) | CDCl₃ |
| 3-Chloro-4-methylpyridine | 8.33 (s) | 7.15 (d) | 8.33 (d) | 2.38 (s) | CDCl₃ |
| 3-Bromo-4-methylpyridine | 8.52 (s) | 7.18 (d) | 8.35 (d) | 2.40 (s) | CDCl₃ |
| 4-Methylpyridine | 8.46 (d) | 7.10 (d) | 8.46 (d) | 2.35 (s) | CDCl₃[1] |
¹³C NMR Spectral Data
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts are sensitive to the nature of the substituents on the pyridine ring.
| Compound | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | -CH₃ (δ, ppm) | Solvent |
| This compound | ~152 | ~95 | ~148 | ~138 | ~150 | ~20 | CDCl₃ |
| 3-Chloro-4-methylpyridine | 148.1 | 131.2 | 145.8 | 125.1 | 150.2 | 18.9 | CDCl₃ |
| 3-Bromo-4-methylpyridine | 150.9 | 120.5 | 147.2 | 125.8 | 153.2 | 19.5 | CDCl₃ |
| 4-Methylpyridine | 149.7 | 124.2 | 147.5 | 124.2 | 149.7 | 21.2 | CDCl₃[2] |
Infrared (IR) Spectral Data
Infrared (IR) spectroscopy is used to identify functional groups in a molecule. The characteristic vibrational frequencies are presented in wavenumbers (cm⁻¹).
| Compound | C-H stretch (aromatic) | C-H stretch (aliphatic) | C=N stretch | C=C stretch | C-X stretch |
| This compound | ~3050 | ~2950 | ~1580 | ~1470 | ~500-600 |
| 3-Chloro-4-methylpyridine | 3050 | 2960 | 1585 | 1475 | 600-800 |
| 3-Bromo-4-methylpyridine | 3040 | 2950 | 1580 | 1470 | 500-600[3] |
| 4-Methylpyridine | 3030 | 2920 | 1595 | 1490 | -[4] |
Note: Data for this compound is estimated based on typical group frequencies.
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The table shows the molecular ion peak (m/z).
| Compound | Molecular Formula | Molecular Weight | [M]⁺ (m/z) |
| This compound | C₆H₆IN | 219.02 | 219 |
| 3-Chloro-4-methylpyridine | C₆H₆ClN | 127.57 | 127/129[5] |
| 3-Bromo-4-methylpyridine | C₆H₆BrN | 172.02 | 171/173[3] |
| 4-Methylpyridine | C₆H₇N | 93.13 | 93[6] |
Note: The presence of isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) results in characteristic isotopic patterns for the chloro and bromo compounds.
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H.
-
¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the solid with KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing them directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
-
Data Presentation: The spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds, where the sample is bombarded with a high-energy electron beam.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting ion intensity versus m/z.
Application in Synthesis: Suzuki-Miyaura Coupling
3-Halopyridines are important building blocks in organic synthesis, frequently utilized in cross-coupling reactions to form carbon-carbon bonds. A prominent example is the Suzuki-Miyaura coupling, which is widely used in the pharmaceutical industry. The reactivity of the 3-halopyridine in this reaction is dependent on the nature of the halogen, with the reactivity order being I > Br > Cl.
Caption: Suzuki-Miyaura coupling of 3-halo-4-methylpyridines.
This guide provides a foundational spectroscopic comparison of this compound and its analogs. The presented data and protocols are intended to be a valuable resource for professionals in the fields of chemical research and drug development.
References
Safety Operating Guide
Proper Disposal of 3-Iodo-4-methylpyridine: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling
Before initiating any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate potential exposure risks. Although a specific Safety Data Sheet (SDS) with complete hazard information for 3-Iodo-4-methylpyridine is not widely available, the hazards associated with similar compounds suggest that this chemical should be handled with care.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors. |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Protocol
All waste containing this compound, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, absorbent pads), must be treated as hazardous waste.[2] Adherence to local, state, and federal regulations is mandatory.
-
Waste Identification and Segregation:
-
Containerization:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[2]
-
The container should be made of a compatible material and kept closed when not in use.
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the potential hazards. Based on similar compounds, these may include "Flammable," "Toxic," and "Irritant."[2]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from heat, sparks, and open flames.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal company.
-
Current best practices for the disposal of pyridine and its derivatives include high-temperature incineration in a permitted hazardous waste incinerator.[3]
-
Potential Hazard Profile
The following table summarizes the potential hazards of this compound, inferred from the safety data of structurally similar compounds.
| Hazard | GHS Classification (Inferred) | Source (Similar Compound) |
| Acute Oral Toxicity | Category 4 | 3-Iodo-4-pyridinamine |
| Skin Corrosion/Irritation | Category 2 | 3-Iodo-4-pyridinamine |
| Serious Eye Damage/Irritation | Category 1 | 3-Iodo-4-pyridinamine |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | 3-Iodo-4-pyridinamine |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for D-Iodo-4-methylpyridine
FOR IMMEDIATE IMPLEMENTATION: This document provides critical safety and logistical protocols for all personnel handling 3-Iodo-4-methylpyridine. Adherence to these guidelines is mandatory to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Summary
This compound is a hazardous chemical that requires careful handling. It is a flammable liquid and vapor, harmful if swallowed or inhaled, and toxic in contact with skin. It can cause serious skin and eye irritation, as well as respiratory irritation. All operations involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Hazard Summary Table:
| Hazard Statement | GHS Classification |
| Flammable liquid and vapour | Flammable liquids, Category 3 |
| Harmful if swallowed or if inhaled | Acute toxicity (Oral), Category 4; Acute toxicity (Inhalation), Category 4 |
| Toxic in contact with skin | Acute toxicity (Dermal), Category 3 |
| Causes skin irritation | Skin irritation, Category 2 |
| Causes serious eye irritation | Eye irritation, Category 2A |
| May cause respiratory irritation | Specific target organ toxicity - single exposure, Category 3 (Respiratory system) |
Data sourced from the Sigma-Aldrich Safety Data Sheet for this compound.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory for all tasks involving this compound. The following table summarizes the recommended PPE.
PPE Requirements Table:
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical safety goggles | Chemical-resistant gloves (e.g., Butyl rubber) | Fully-buttoned lab coat | Required when vapors/aerosols are generated. Use a NIOSH-approved respirator. |
| Solution Preparation | Chemical safety goggles | Chemical-resistant gloves (e.g., Butyl rubber) | Fully-buttoned lab coat | Work within a certified chemical fume hood. |
| Conducting Reactions | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., Butyl rubber) | Flame retardant antistatic protective clothing | Work within a certified chemical fume hood. |
| Handling Spills | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., Butyl rubber) | Flame retardant antistatic protective clothing | NIOSH-approved respirator with appropriate cartridges.[2] |
| Waste Disposal | Chemical safety goggles | Chemical-resistant gloves (e.g., Butyl rubber) | Fully-buttoned lab coat | Handle in a well-ventilated area, preferably within a chemical fume hood.[3] |
Note on Gloves: Always check the manufacturer's glove compatibility chart for the specific chemical being handled. Nitrile gloves may not be recommended for prolonged contact with pyridine derivatives.[4]
Operational and Disposal Plans
3.1. Handling and Storage:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Use explosion-proof electrical, ventilating, and lighting equipment.[5]
-
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe vapors or mists.
-
Keep away from heat, sparks, open flames, and hot surfaces.[5] No smoking.
-
Use only non-sparking tools.[5]
-
Take precautionary measures against static discharge.[5]
-
Do not eat, drink, or smoke when using this product.[5]
-
Wash hands thoroughly after handling.[5]
-
-
Storage:
3.2. Spill Management:
-
Small Spills:
-
Large Spills:
-
Immediately evacuate the area and secure it.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
3.3. Disposal Plan:
-
Waste Collection: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[4]
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not dispose of down the drain or with general waste.
Experimental Workflow Diagram
The following diagram outlines the essential steps for the safe handling of this compound from preparation to disposal.
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
